Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Materials Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 1-bromo-2-iodo-5-methoxy-3-methylbenzene (CAS: 2383587-43-5) represents a highly functionalized, sterically congested aromatic system. The presence of two heavy, highly polarizable halogens (bromine and iodine) positioned ortho to one another, alongside a methyl group, induces profound steric strain and unique electrostatic surface potentials. Understanding its precise three-dimensional conformation through Single-Crystal X-Ray Diffraction (SCXRD) is critical for downstream applications in rational drug design and crystal engineering.
This whitepaper outlines the definitive, self-validating protocols required to crystallize, resolve, and analyze the crystal structure of this complex molecule, detailing the causality behind every experimental parameter.
Structural Rationale & The Crystallographic Challenge
The primary challenge in resolving the crystal structure of 1-bromo-2-iodo-5-methoxy-3-methylbenzene lies in its asymmetric heavy-atom distribution.
Steric Hindrance: The van der Waals radii of Iodine (1.98 Å), Bromine (1.85 Å), and the Methyl group (2.00 Å) force the aromatic ring to absorb significant in-plane deformation.
Halogen Bonding Potential: The highly polarizable iodine atom features a region of depleted electron density (the
σ
-hole) directly opposite the C–I covalent bond, making it a potent halogen bond donor[1].
X-Ray Absorption: The high atomic numbers of I (
Z=53
) and Br (
Z=35
) result in severe X-ray attenuation, necessitating highly specific hardware configurations to prevent systematic errors in the diffraction data[2].
Self-Validating Crystallization Methodology
To obtain diffraction-quality single crystals, researchers must bypass kinetic trapping (which leads to amorphous powders or twinned crystals) and favor thermodynamic crystal growth.
Solvent Selection: Dissolve 50 mg of 1-bromo-2-iodo-5-methoxy-3-methylbenzene in 1.0 mL of Dichloromethane (DCM). Causality: DCM is a highly volatile, excellent solvent for halogenated aromatics, ensuring complete dissolution without premature nucleation.
Antisolvent Layering: Place the open vial containing the DCM solution inside a larger, sealed chamber containing 10 mL of n-Hexane. Causality: Hexane acts as an antisolvent. Vapor-phase diffusion allows for an ultra-slow, controlled increase in supersaturation, which is critical for growing macroscopic, defect-free single crystals.
Isothermal Incubation: Maintain the chamber at a strict 4°C in a vibration-free environment for 72–96 hours.
Optical Validation (Self-Validating Checkpoint): Harvest a candidate crystal and examine it under a polarized light microscope. Validation: A true single crystal will exhibit complete, uniform optical extinction when rotated by 90° under crossed polarizers. If the crystal appears fractured or shows mosaic colors, it is a twinned aggregate and must be discarded.
Caption: Self-validating SCXRD workflow for halogenated benzene derivatives.
X-Ray Diffraction Protocols (SCXRD)
Hardware Configuration & Causality
Radiation Source: Molybdenum K-
α
radiation (
λ=0.71073
Å) must be utilized instead of Copper K-
α
(
λ=1.5418
Å). Causality: Copper radiation would be almost entirely absorbed by the iodine atoms (linear absorption coefficient
μ>30
mm
−1
), yielding extremely weak high-angle reflections and severe systematic errors. Mo K-
α
penetrates heavy-atom lattices efficiently[2].
Cryogenic Cooling: Data collection must be performed at 100 K using an open-flow nitrogen cryostream. Causality: Cooling minimizes the thermal vibrations (Debye-Waller factors) of the methoxy group, preventing electron density smearing and allowing for the precise modeling of anisotropic displacement parameters (ADPs).
Data Integration and Absorption Correction
Frame Integration: Integrate the raw diffraction frames using the diffractometer's native software (e.g., APEX/SAINT).
Empirical Absorption Correction: Apply a multi-scan spherical harmonic absorption correction using SADABS[2]. Causality: Because the crystal habit is rarely a perfect sphere, the path length of the X-ray beam varies depending on the crystal's orientation. SADABS corrects for these varying path lengths by comparing the intensities of symmetry-equivalent reflections.
Validation Checkpoint: Evaluate the internal agreement factor (
Rint
). Validation: A successful absorption correction will drop the
Rint
value to
<0.05
. If
Rint>0.10
, the data is compromised by ice rings, twinning, or crystal decay, and the experiment must be restarted.
Data Processing & Structural Refinement
The structural model is built using a combination of intrinsic phasing and least-squares refinement.
Structure Solution: Utilize SHELXT for initial structure solution via intrinsic phasing[3]. This algorithm efficiently locates the heavy Iodine and Bromine atoms, which subsequently phase the rest of the electron density map.
Anisotropic Refinement: Import the initial model into Olex2[4]. Refine the structure against
F2
using SHELXL[3]. Convert all non-hydrogen atoms (C, O, Br, I) to anisotropic displacement parameters to model their ellipsoidal thermal motion.
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
for aromatic protons,
1.5Ueq(C)
for the methyl and methoxy protons).
Validation Checkpoint: Run the final .cif file through the IUCr CheckCIF routine. Validation: A mathematically sound structure will yield zero A-level or B-level alerts regarding missing symmetry or non-positive definite (NPD) atoms.
Predicted Crystallographic Data Summary
Based on the molecular geometry and steric profile, the expected crystallographic parameters are summarized below:
Crystallographic Parameter
Predicted Value / Specification
Chemical Formula
C
8
H
8
BrIO
Formula Weight
326.96 g/mol
Temperature
100(2) K
Wavelength (Mo K-
α
)
0.71073 Å
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈7.5
Å,
b≈14.2
Å,
c≈9.8
Å,
β≈105∘
Volume
≈1008
Å
3
Z (Molecules per unit cell)
4
Calculated Density (
ρcalc
)
≈2.15
g/cm
3
Absorption Coefficient (
μ
)
≈6.8
mm
−1
Final
R
indices [
I>2σ(I)
]
R1≈0.035
,
wR2≈0.085
Goodness-of-fit on
F2
1.02−1.05
Intermolecular Interactions & Halogen Bonding
The crystal packing of 1-bromo-2-iodo-5-methoxy-3-methylbenzene is dictated by a delicate balance of van der Waals forces and highly directional non-covalent interactions.
Because iodine is highly polarizable, the electron-withdrawing nature of the aromatic ring creates a localized region of positive electrostatic potential (the
σ
-hole) on the iodine atom, directly along the C–I bond axis[1]. This electrophilic region actively seeks out nucleophiles, such as the lone pairs on the methoxy oxygen of an adjacent molecule, forming a Halogen Bond (XB) .
Caption: Predicted intermolecular halogen bonding and π-interactions driving crystal assembly.
Implications for Drug Development
In the context of Computer-Aided Drug Design (CADD), understanding the precise vector and bond distance of the C–I···O interaction in this building block is invaluable. When this moiety is incorporated into an Active Pharmaceutical Ingredient (API), the iodine atom can be strategically utilized to anchor the drug to a nucleophilic residue (e.g., a backbone carbonyl or a histidine nitrogen) within a target protein's binding pocket, significantly increasing binding affinity and target residence time.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL:[Link]
Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). "Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination." Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]
Mass Spectrometry Fragmentation Pathways of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene: A Mechanistic Guide
Executive Summary In modern drug development and complex organic synthesis, highly functionalized halogenated benzenes serve as critical building blocks. 1-Bromo-2-iodo-5-methoxy-3-methylbenzene (C₈H₈BrIO) is particularl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and complex organic synthesis, highly functionalized halogenated benzenes serve as critical building blocks. 1-Bromo-2-iodo-5-methoxy-3-methylbenzene (C₈H₈BrIO) is particularly valuable due to the orthogonal reactivity of its halogens, enabling sequential, site-selective cross-coupling reactions (e.g., Sonogashira followed by Suzuki couplings).
As a Senior Application Scientist, I approach the analytical characterization of this molecule not merely as a routine test, but as a thermodynamic puzzle. To confidently confirm its structural integrity, we must map its gas-phase decomposition. This whitepaper provides an in-depth mechanistic breakdown of its mass spectrometry (MS) fragmentation pathways, grounded in bond dissociation causality and validated through a rigorous analytical workflow.
Ionization Strategy: The Causality of 70 eV Electron Ionization
Selecting the correct ionization source is the first critical decision in MS methodology. While soft ionization techniques like Liquid Chromatography-Electrospray Ionization (LC-ESI) coupled with induced in-source fragmentation can be utilized to selectively detect iodine-containing compounds by monitoring the iodide anion (m/z 126.9), this approach destroys the molecular architecture before it reaches the mass analyzer.
For complete structural elucidation, 70 eV Electron Ionization (EI) is the gold standard.
The Causality: 70 eV significantly exceeds the ~10 eV ionization energy of the molecule, stripping an electron to form a highly energetic radical cation[M]⁺•. This excess internal energy forces the molecule to fragment along its weakest thermodynamic fault lines. By using a standardized 70 eV energy, we generate a highly reproducible, instrument-independent fragmentation fingerprint that allows us to map the exact substitution pattern of the halogens and the methoxy group.
Mechanistic Fragmentation Pathways
The fragmentation of 1-bromo-2-iodo-5-methoxy-3-methylbenzene is governed by the relative Bond Dissociation Energies (BDEs) of its substituents.
The Isotopic Molecular Ion [M]⁺•
Before fragmentation occurs, the intact molecular ion provides a definitive isotopic signature. Because iodine is monoisotopic (¹²⁷I) and bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br in a ~50.7 : 49.3 ratio), the molecular ion manifests as a distinct 1:1 doublet at m/z 326 and m/z 328 .
Pathway A: The Thermodynamic Sink (Iodine Cleavage)
The most rapid and abundant fragmentation event is the homolytic cleavage of the carbon-iodine (C–I) bond.
Causality: The C–I bond has a BDE of approximately 240 kJ/mol, making it significantly weaker than the C–Br bond (~280 kJ/mol) and the aromatic C–C/C–O bonds. The molecule rapidly sheds the iodine radical (I•, 127 Da) to stabilize itself, yielding the [M - I]⁺ fragment at m/z 199 / 201 . This ion typically forms the base peak of the spectrum.
Once the iodine is lost, the resulting [M - I]⁺ cation contains enough residual internal energy to eject the remaining bromine atom. The loss of the bromine radical (Br•, 79/81 Da) yields a highly unsaturated cation at m/z 120 . As demonstrated in tandem MS studies of brominated aromatics, the energy required for this debromination is highly dependent on the steric strain and the specific substitution pattern of the ring .
Pathway C: Methoxy Group Dynamics
Competing with the debromination pathway is the fragmentation of the methoxy (–OCH₃) group, a classic diagnostic feature of aryl methyl ethers. From the [M - I]⁺ intermediate, two distinct neutral losses occur:
Loss of a Methyl Radical (CH₃•, 15 Da): Yields a phenoxy-type cation at m/z 184 / 186 .
Loss of Formaldehyde (CH₂O, 30 Da): Occurs via a hydrogen rearrangement to the aromatic ring, yielding an ion at m/z 169 / 171 .
Primary EI-MS fragmentation pathways of 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Quantitative Diagnostic Data
To facilitate rapid spectral interpretation, the expected diagnostic ions are summarized below. The presence of the 1:1 isotopic doublet is the primary validation metric for any bromine-retaining fragment.
Trust in analytical data requires a self-validating system—a protocol where the failure of any single parameter automatically flags the result for review. The following GC-EI-MS workflow integrates built-in quality control gates specifically designed for halogenated aromatics.
Phase 1: System Suitability & Calibration
Tune the Mass Spectrometer: Introduce Perfluorotributylamine (PFTBA) calibration gas. Verify that the m/z 69, 219, and 502 peaks are within ±0.1 Da of their theoretical values. Causality: Ensuring mass accuracy across the wide 50-500 Da range is critical to differentiate the heavy halogen losses.
Matrix Blank Injection: Inject 1.0 µL of pure extraction solvent (e.g., Hexane or Dichloromethane) using the exact GC temperature program. Validation Gate: The baseline must show no peaks >3x the signal-to-noise (S/N) ratio at the expected retention time.
Phase 2: Sample Introduction & Separation
Sample Preparation: Dilute the analyte to a concentration of 10 µg/mL in the extraction solvent to prevent detector saturation and ion-molecule reactions in the source.
Capillary GC Parameters:
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Phase 3: Algorithmic Data Validation
EI-MS Acquisition: Operate the source at 230°C with an electron energy of exactly 70 eV. Scan range: m/z 50 to 400.
Isotopic Ratio Verification (The Self-Validation Check): Before analyzing the fragmentation tree, the data system must algorithmically verify the [M]⁺• cluster. If the ratio of m/z 326 to 328 deviates from the theoretical 1.02:1 (±10% variance allowed for background noise), the peak is rejected as a co-eluting impurity or a false positive. Only upon passing this gate does the analyst proceed to map the [M - I]⁺ and [M - Br]⁺ fragments.
Step-by-step GC-EI-MS analytical workflow with built-in QC validation.
References
Putschew, A., & Jekel, M. (2003). "Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry." Rapid Communications in Mass Spectrometry. Available at:[Link]
Wei, H., et al. (2014). "Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers." Journal of the American Society for Mass Spectrometry. Available at:[Link]
Zhang, H., et al. (2016). "Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry." Analytical Chemistry. Available at:[Link]
Foundational
Thermodynamic Stability and Melting Point Dynamics of 1-bromo-2-iodo-5-methoxy-3-methylbenzene
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary In the realm of advanced organic synthesis and phar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary
In the realm of advanced organic synthesis and pharmaceutical intermediate design, poly-substituted halobenzenes present unique physicochemical challenges. 1-bromo-2-iodo-5-methoxy-3-methylbenzene (CAS: 2383587-43-5) is a highly complex aromatic system characterized by severe steric crowding and competing electronic effects. This whitepaper deconstructs the thermodynamic stability and melting point dynamics of this compound. By synthesizing structural causality with field-proven analytical methodologies—specifically Differential Scanning Calorimetry (DSC) and Density Functional Theory (DFT)—this guide provides researchers with a comprehensive framework for predicting and measuring the thermal behavior of sterically hindered halobenzenes.
Structural Causality and Thermodynamic Stability
The thermodynamic stability of 1-bromo-2-iodo-5-methoxy-3-methylbenzene is dictated by the delicate balance between stabilizing electronic delocalization and destabilizing steric strain.
Steric Strain and Out-of-Plane Distortion
The 1,2,3-substitution pattern on the benzene ring places three bulky groups in direct adjacency: a bromine atom (van der Waals radius ~1.85 Å), an iodine atom (~1.98 Å), and a methyl group. This massive steric clash forces the halogens out of the ideal coplanar alignment with the aromatic
π
-system. This out-of-plane distortion increases the ground-state enthalpy of formation (
ΔHf
), rendering the molecule thermodynamically less stable than its less-crowded isomers.
Bond Dissociation Energy (BDE) and Degradation
When subjected to thermal or photolytic stress, the molecule's degradation pathway is governed by its weakest covalent linkage. In polyhalogenated benzenes, the Carbon-Iodine (C-I) bond is invariably the thermodynamic weak point. The C-I bond dissociation energy in analogous iodobenzene systems is experimentally determined to be approximately 65.7 to 66.7 kcal/mol[1]. Because the C-Br bond is significantly stronger, thermal degradation will initiate via C-I homolysis, generating an aryl radical and an iodine radical.
Electronic Contributions
The methoxy group (-OCH3) at position 5 acts as an electron-donating group (EDG) via resonance. However, because it is positioned meta to the halogens, its resonance stabilization does not directly delocalize onto the carbon-halogen bonds. Instead, it enriches the overall electron density of the ring, subtly altering the polarizability of the molecule without significantly strengthening the C-I bond against homolytic cleavage.
Caption: Thermodynamic degradation pathway initiated by C-I bond homolysis due to low Bond Dissociation Energy.
Melting Point Dynamics: Intermolecular Forces vs. Symmetry
The melting point of a crystalline solid is a macroscopic manifestation of its crystal lattice energy. For 1-bromo-2-iodo-5-methoxy-3-methylbenzene, two opposing factors dictate the melting point:
Molecular Asymmetry (Depressing Factor): The molecule belongs to the C1 point group (lacking any axis or plane of symmetry). High asymmetry typically disrupts crystal packing efficiency, leading to a lower melting point compared to symmetrical analogs.
Polarizability and Halogen Bonding (Elevating Factor): The heavy bromine and iodine atoms possess massive, highly polarizable electron clouds, generating exceptionally strong London dispersion forces. Furthermore, the anisotropic charge distribution around the halogens creates an electropositive "σ-hole"[2][3]. This allows for the formation of directed intermolecular networks (halogen bonding) with the electronegative oxygen of the methoxy group, significantly elevating the lattice energy and, consequently, the melting point.
Quantitative Data Summary
Table 1: Predictive Thermodynamic and Structural Parameters
Parameter
Predictive Value / Characteristic
Causality / Driving Force
C-I Bond Dissociation Energy
~65.7 - 66.7 kcal/mol
Large atomic radius of Iodine; poor orbital overlap with Carbon[1].
Point Group Symmetry
C1 (Asymmetric)
Diverse substitution pattern; lowers crystal packing efficiency.
Dominant Intermolecular Force
London Dispersion & Halogen Bonding
High polarizability of Br/I; σ-hole interactions with Methoxy Oxygen[3].
Thermal Degradation Onset
Correlates with C-I cleavage
C-I bond is the thermodynamic weak link in the system.
Self-Validating Experimental Protocols
To empirically determine the melting point and thermodynamic stability of this compound, researchers must employ rigorous, self-validating workflows.
Protocol 1: Empirical Determination via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for measuring heat flow associated with phase transitions, providing highly precise melting point and enthalpy of fusion (
ΔHfus
) data[4][5].
Step-by-Step Methodology:
Instrument Calibration (Validation Step): Calibrate the DSC instrument using a high-purity Indium standard (known MP: 156.6 °C,
ΔHfus
: 28.45 J/g). This ensures the accuracy of the thermocouple readings.
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 1-bromo-2-iodo-5-methoxy-3-methylbenzene into a standard aluminum crucible. Seal the crucible with a pinhole lid to allow for the escape of volatile degradants.
Atmospheric Control: Purge the furnace with dry Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.
Thermal Cycling: Equilibrate the sample at 20 °C. Ramp the temperature at a controlled heating rate of 10 °C/min[4] up to 50 °C above the suspected melting point.
Data Analysis: Analyze the resulting thermogram. The true thermodynamic melting point is determined by calculating the extrapolated onset temperature of the endothermic peak, not the peak maximum. The area under the curve yields the enthalpy of fusion.
Caption: Self-validating DSC workflow for precise melting point and enthalpy determination.
Protocol 2: Computational Thermodynamic Profiling via DFT
To predict the exact steric strain and bond dissociation energies prior to synthesis, Density Functional Theory (DFT) is utilized[6].
Step-by-Step Methodology:
Functional Selection: Select a hybrid functional that accurately accounts for dispersion forces and halogen thermochemistry, such as B3LYP or PBE-D3[3][6].
Basis Set Assignment: Use a robust basis set like def2-TZVP. Crucially, apply an Effective Core Potential (ECP) for the Iodine atom to account for relativistic effects of its heavy core electrons.
Geometry Optimization: Run a structural optimization to find the global energy minimum. Monitor the out-of-plane dihedral angles of the Br and I atoms to quantify steric repulsion.
Frequency Calculation (Validation Step): Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true thermodynamic minimum. Extract the Zero-Point Energy (ZPE).
BDE Calculation: Calculate the single-point energy of the intact molecule and subtract the energies of the resulting aryl radical and iodine radical to determine the theoretical C-I BDE.
The physicochemical profile of 1-bromo-2-iodo-5-methoxy-3-methylbenzene is a masterclass in competing molecular forces. While its extreme steric crowding and weak C-I bond threaten its thermodynamic stability, its massive polarizability and potential for halogen bonding create strong intermolecular networks that elevate its melting point. By employing rigorous, self-validating protocols like Indium-calibrated DSC and dispersion-corrected DFT, researchers can accurately map the thermal boundaries of this complex pharmaceutical intermediate.
References
Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol. National Institutes of Health (NIH).
Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Consejo Superior de Investigaciones Científicas (CSIC).
Differential Scanning Calorimetry (DSC) US Lab. MaTestLab.
Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. ACS Publications.
Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. National Institutes of Health (NIH).
Binding Energy (kcal/mol) PBE-D3 HF-PBE-D3 CCSD(T) PBE. University of California, Irvine (UCI).
Spectroscopic Characterization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. Designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the elucidation of its molecular structure using a suite of spectroscopic techniques. While direct experimental data for this specific compound is not widely published, this guide synthesizes information from closely related analogues and foundational spectroscopic principles to present a robust predictive analysis.
Introduction: Unveiling a Versatile Building Block
1-bromo-2-iodo-5-methoxy-3-methylbenzene, with the molecular formula C₈H₈BrIO, is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. The strategic placement of bromo, iodo, methoxy, and methyl groups on the benzene ring offers multiple reactive sites for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and fine chemicals. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations.
This guide will provide a detailed exploration of the expected spectroscopic signatures of 1-bromo-2-iodo-5-methoxy-3-methylbenzene using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will not only present the predicted data but also elaborate on the rationale behind these predictions, grounded in established chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum of 1-bromo-2-iodo-5-methoxy-3-methylbenzene is anticipated to be relatively simple, exhibiting distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data:
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.0-7.2
Singlet
1H
Ar-H
The two aromatic protons are in different environments but may appear as a single signal or two closely spaced singlets due to the lack of adjacent protons for coupling. Their chemical shift is influenced by the electron-donating methoxy group and the electron-withdrawing halogens.
~6.8-7.0
Singlet
1H
Ar-H
This represents the second aromatic proton, likely appearing at a slightly different chemical shift from the first due to the varied electronic environment.
~3.85
Singlet
3H
-OCH₃
The methoxy group protons are shielded and appear as a characteristic singlet in this region. Data from similar methoxy-substituted aromatics supports this prediction[1].
~2.40
Singlet
3H
-CH₃
The methyl group protons on the aromatic ring will appear as a singlet, with a chemical shift typical for an aryl methyl group[2].
Causality Behind Predictions:
Aromatic Protons: The positions of the two aromatic protons (at C4 and C6) are influenced by the cumulative electronic effects of the substituents. The methoxy group at C5 is electron-donating through resonance, which would tend to shield these protons and shift them upfield. Conversely, the electronegative bromine at C1 and iodine at C2 exert an electron-withdrawing inductive effect, which deshields nearby protons. The interplay of these effects will determine the final chemical shifts. Due to the para and ortho relationships, the signals for H-4 and H-6 are expected to be distinct but may appear very close together[3].
Methoxy and Methyl Protons: The signals for the methoxy and methyl protons are straightforward singlets as they are not coupled to any other protons. Their chemical shifts are highly characteristic and serve as excellent diagnostic peaks.
Experimental Protocol for ¹H NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of 1-bromo-2-iodo-5-methoxy-3-methylbenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal in the spectrum[4].
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
Data Acquisition: Acquire the spectrum using standard pulse sequences. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Predicted ¹³C NMR Data:
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~158
C-OCH₃
The carbon attached to the oxygen of the methoxy group is significantly deshielded and appears at a low field, a characteristic feature of ether-linked aromatic carbons[1][5].
~139
C-Br
The carbon atom bonded to bromine is expected in this region. The electronegativity of bromine causes a downfield shift[6][7].
~135
C-CH₃
The aromatic carbon bearing the methyl group.
~125
Ar-CH
Aromatic methine carbon.
~115
Ar-CH
Aromatic methine carbon.
~95
C-I
The carbon atom bonded to iodine experiences a significant upfield shift due to the "heavy atom effect" of iodine, a well-documented phenomenon[1][6][7].
~56
-OCH₃
The carbon of the methoxy group itself is shielded relative to the aromatic carbons and appears in a characteristic upfield region[1][5].
~21
-CH₃
The carbon of the methyl group is the most shielded carbon and will appear at the highest field[2].
Trustworthiness of Predictions: The predicted chemical shifts are based on the principle of substituent additivity and comparison with a wide range of structurally similar halogenated and methoxylated benzene derivatives[8]. The heavy atom effect of iodine on the C-I chemical shift is a particularly reliable diagnostic feature.
Experimental Protocol for ¹³C NMR Spectroscopy:
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally necessary.
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Predicted Mass Spectrum Data:
m/z (mass-to-charge ratio)
Assignment
Rationale
326/328
[M]⁺
The molecular ion peak. The presence of one bromine atom will result in a characteristic M/M+2 isotopic pattern with nearly equal intensities (⁷⁹Br and ⁸¹Br isotopes). This is a key diagnostic feature.
311/313
[M - CH₃]⁺
Loss of a methyl radical from the molecular ion.
200/202
[M - I]⁺
Loss of an iodine radical.
247
[M - Br]⁺
Loss of a bromine radical.
Authoritative Grounding: The predicted molecular weight of C₈H₈BrIO is approximately 326.88 g/mol for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O)[9]. The isotopic pattern of bromine is a well-established and reliable indicator in mass spectrometry[10]. The fragmentation pattern is predicted based on the relative bond strengths and the stability of the resulting fragments.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3000-3100
C-H stretch
Aromatic C-H
~2850-2960
C-H stretch
-CH₃ and -OCH₃
~1550-1600
C=C stretch
Aromatic ring
~1250
C-O stretch
Aryl ether (-OCH₃)
~1000-1100
C-O stretch
Aryl ether (-OCH₃)
~500-600
C-I stretch
Aryl iodide
~550-650
C-Br stretch
Aryl bromide
Expertise in Interpretation: The presence of a strong band around 1250 cm⁻¹ is highly indicative of the aryl ether linkage. The C-Br and C-I stretching vibrations are found in the fingerprint region and can be more challenging to assign definitively without comparative spectra, but their presence is expected in the lower wavenumber region[11][12].
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
Data Processing: A background spectrum is first recorded and then automatically subtracted from the sample spectrum.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, characteristic absorptions are observed due to π → π* transitions.
Predicted UV-Vis Absorption:
λmax (nm)
Transition Type
Chromophore
~270-290
π → π*
Substituted benzene ring
Scientific Rationale: The benzene ring is the primary chromophore. The substituents on the ring will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The methoxy group, in particular, acts as an auxochrome, increasing the wavelength of maximum absorption.
Experimental Protocol for UV-Vis Spectroscopy:
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane).
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. A blank containing only the solvent is used for baseline correction.
Integrated Spectroscopic Analysis Workflow
The definitive characterization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene relies on the synergistic interpretation of data from all these techniques. The following workflow illustrates the logical progression of analysis.
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. By leveraging data from analogous compounds and fundamental principles, we have established a detailed set of expected spectral data. This information will be invaluable for any researcher working with this compound, enabling its unambiguous identification and quality control. The provided protocols offer a standardized approach to acquiring high-quality experimental data, which will be essential for validating these predictions and furthering the application of this versatile chemical building block.
References
Vertex AI Search. (2024). Understanding 1-Bromo-2-iodo-3-methoxybenzene for Synthesis.
Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)
Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity - Supporting Information.
ResearchGate. (n.d.). Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. Retrieved from [Link]
NIST. (n.d.). Benzene, 1-bromo-2-iodo-. NIST Chemistry WebBook. Retrieved from [Link]
Quibell, J. M., et al. (2018).
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
PubChemLite. (n.d.). 5-bromo-2-iodo-1-methoxy-3-methylbenzene. Retrieved from [Link]
ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Retrieved from [Link]
The Royal Society of Chemistry. (2012).
NextSDS. (n.d.). 1-bromo-3-iodo-5-methoxybenzene — Chemical Substance Information. Retrieved from [Link]
Benchchem. (2025). Spectroscopic and Mechanistic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide.
Reddit. (2022). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. r/chemhelp.
An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 1-bromo-2-iodo-5-methoxy-3-methylbenzene
Abstract This technical guide provides a comprehensive analysis of the electronic properties and molecular dipole moment of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. This polysubstituted aromatic compound serves as a mod...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and molecular dipole moment of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. This polysubstituted aromatic compound serves as a model for understanding the complex interplay of inductive and resonance effects, which are fundamental to predicting chemical reactivity and physical properties in the fields of medicinal chemistry and materials science. This document outlines the theoretical underpinnings of substituent effects, details a qualitative and quantitative approach to understanding the molecular dipole moment, and provides robust, field-proven protocols for both computational and experimental characterization.
Molecular Structure and Analysis of Substituent Effects
The subject molecule, 1-bromo-2-iodo-5-methoxy-3-methylbenzene, is a benzene ring with four distinct substituents. The electronic character of the aromatic system is dictated by the cumulative effects of these groups.
Structure:
Bromo (-Br) at C1
Iodo (-I) at C2
Methyl (-CH₃) at C3
Methoxy (-OCH₃) at C5
The electronic influence of any substituent on a benzene ring is a combination of two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[1][2][3][4]
Inductive Effect (-I / +I): This is the transmission of charge through sigma (σ) bonds, driven by electronegativity differences.[5]
-I Effect (Electron-Withdrawing): The halogens (Bromo, Iodo) and the oxygen of the methoxy group are more electronegative than carbon, thus they withdraw electron density from the ring via the sigma bond framework.[1][5] This effect deactivates the ring towards electrophilic attack.[1]
+I Effect (Electron-Donating): Alkyl groups, like the methyl group, are electron-donating through the sigma framework, which slightly activates the ring.[6][7]
Resonance Effect (+M / -M): This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.
+M Effect (Electron-Donating): The methoxy group is a powerful +M donor due to the lone pairs on the oxygen atom which can delocalize into the ring, significantly increasing electron density, particularly at the ortho and para positions.[8][9] Halogens also exhibit a +M effect for the same reason, but it is weaker, especially for bromine and iodine, due to poor orbital overlap between the halogen's larger p-orbitals and carbon's 2p orbital.[10][11]
Hyperconjugation: The methyl group exhibits a weak electron-donating effect through hyperconjugation, which involves the overlap of the C-H σ bonds with the ring's π system.[12][13]
Synergistic and Antagonistic Effects:
For 1-bromo-2-iodo-5-methoxy-3-methylbenzene, these effects are in competition. The methoxy group is the strongest activating group, dominating the electronic character by substantially increasing electron density in the ring through its +M effect.[8][9] The halogens are net deactivating because their strong -I effect outweighs their weaker +M effect.[5][10][11] The methyl group is a weak activator.[6][13] This complex interplay determines the molecule's overall reactivity and the regiochemistry of subsequent reactions.
Electronic Properties and Predicted Reactivity
The net result of the substituent effects is a complex electron density map across the aromatic ring. The methoxy group strongly activates the positions ortho and para to it (C4, C6, and C2). The methyl group weakly activates its ortho and para positions (C2, C4, and C6). The halogens deactivate the ring overall but still direct incoming electrophiles to their ortho and para positions.
Given the substitution pattern:
C4: Activated by the para-methoxy group and the ortho-methyl group.
C6: Activated by the ortho-methoxy group and the para-methyl group.
The C4 and C6 positions are the most electron-rich and therefore the most nucleophilic sites, making them the most probable targets for electrophilic aromatic substitution. Steric hindrance from the adjacent methyl (at C3) and bromo (at C1) groups might influence the relative rates of attack at these positions.[14]
The diagram below illustrates the dominant electronic effects influencing the benzene ring.
Caption: Dominant electronic effects on the aromatic core.
Molecular Dipole Moment
The molecular dipole moment (μ) is a measure of the net polarity of a molecule, arising from the vector sum of all individual bond dipoles. For 1-bromo-2-iodo-5-methoxy-3-methylbenzene, predicting the exact magnitude and direction requires considering the geometry and the electronegativity of each substituent.
Qualitative Analysis:
Each polar bond in the molecule (C-Br, C-I, C-O, C-H) has an associated bond dipole moment. The overall molecular dipole is the geometric sum of these vectors.
C-Br and C-I bonds: Both bromine and iodine are more electronegative than carbon, creating bond dipoles pointing from the ring towards the halogens.
C-O bond (methoxy): Oxygen is highly electronegative, creating a strong dipole pointing from the carbon of the ring towards the oxygen. The C-CH₃ bond within the methoxy group also contributes.
C-CH₃ bond (methyl): This bond has a small dipole moment.
Aromatic C-H bonds: These have small dipoles that often partially cancel.
The relative orientation of these vectors is critical. The strong C-O dipole and the C-Br/C-I dipoles are positioned on opposite sides of the ring, but not directly opposite (i.e., not in a para relationship), suggesting they will not cancel and will result in a significant net molecular dipole moment.
The diagram below illustrates the vector addition of the primary bond dipoles.
Caption: Vector representation of bond dipoles.
Quantitative Data:
While experimental data for this specific molecule is not readily available in public literature, we can reference values for related compounds to establish a reasonable estimate.
Table 1: Dipole moments of related benzene derivatives.
Based on these values and the vector nature of the dipole moment, a significant molecular dipole moment is expected for the title compound, likely in the range of 2.0 - 3.5 D, although a precise value requires specific measurement or calculation.
Methodologies for Characterization
To provide a definitive value for the dipole moment and a deeper understanding of the electronic structure, both computational and experimental approaches are necessary.
Computational Workflow: Density Functional Theory (DFT)
DFT calculations are a powerful tool for determining molecular properties from first principles.
Protocol for Dipole Moment Calculation:
Structure Generation: Build the 3D structure of 1-bromo-2-iodo-5-methoxy-3-methylbenzene using molecular modeling software (e.g., Avogadro, GaussView).
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This is a critical self-validating step, as an incorrect geometry will yield an incorrect dipole moment.
Level of Theory: A common and reliable choice is a hybrid functional like B3LYP or ωB97X-D.[17]
Basis Set: An augmented double-zeta or triple-zeta basis set, such as aug-cc-pVDZ, is recommended to accurately describe the electron distribution, especially for the diffuse electrons of the halogens.[18]
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Property Calculation: From the optimized wavefunction, the electric dipole moment is calculated directly by the quantum chemistry software package (e.g., Gaussian, ORCA). The output will provide the dipole moment components (Dx, Dy, Dz) and the total magnitude.
The following diagram outlines this computational workflow.
Caption: Workflow for DFT-based dipole moment calculation.
Experimental Determination: The Debye-Guggenheim Method
The dipole moment can be determined experimentally by measuring the dielectric constant and refractive index of dilute solutions of the compound in a non-polar solvent (e.g., cyclohexane, benzene).[19][20]
Protocol for Experimental Measurement:
Solution Preparation: Prepare a series of five to six dilute solutions of 1-bromo-2-iodo-5-methoxy-3-methylbenzene in a high-purity non-polar solvent (e.g., cyclohexane). The mass fractions of the solute should be accurately known.
Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a precision dielectric constant meter (dipole meter), which typically operates by measuring the capacitance of a cell.[21][22] Ensure constant temperature control (e.g., 25.0 ± 0.1 °C).
Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using an Abbé refractometer, again with precise temperature control.
Density Measurement (Optional but Recommended): Measure the density (ρ) of each solution. While the Guggenheim approximation avoids the need for density, direct measurement improves accuracy.
Data Analysis (Guggenheim Method): The dipole moment (μ) is calculated using the Guggenheim equation, which relates the change in dielectric constant and refractive index to the solute's properties. The core of this self-validating protocol is the linearity of the plots. A plot of (ε - n²) versus the mass fraction of the solute should yield a straight line, the slope of which is used to calculate the dipole moment. Deviation from linearity indicates experimental issues such as solute association or reaction with the solvent.
Measurement
Instrument
Purpose
Dielectric Constant (ε)
Dipole Meter / Capacitance Bridge
To measure the bulk polarity of the solution
Refractive Index (n)
Abbé Refractometer
To determine the electronic polarizability
Concentration (w)
Analytical Balance
To establish the relationship between ε, n, and concentration
Temperature
Thermostat
To ensure constant conditions
Table 2: Key measurements and instrumentation for the Debye-Guggenheim method.
Conclusion
The electronic properties of 1-bromo-2-iodo-5-methoxy-3-methylbenzene are a result of a sophisticated interplay between the strong electron-donating resonance effect of the methoxy group and the inductive withdrawal of the halogen substituents. This leads to a highly polarized aromatic system with specific sites of enhanced nucleophilicity, primarily at the C4 and C6 positions. The asymmetric arrangement of polar functional groups ensures the molecule possesses a significant permanent dipole moment. A definitive value for this dipole moment can be established through a synergistic approach combining DFT calculations for theoretical prediction and the Debye-Guggenheim method for experimental validation. This comprehensive characterization is essential for professionals in drug development and materials science, enabling the rational design of synthetic pathways and the prediction of intermolecular interactions.
References
Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Retrieved from [Link]
The Student Room. (2013, May 19). Chemistry - Methyl Group Activating the Benzene Ring. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]
Aakash Institute. (n.d.). Effect of Halogens on Benzene Ring. Retrieved from [Link]
Tidwell, T. T., et al. (2007). The Substituent Effect of the Methyl Group. Carbon 1s Ionization Energies, Proton Affinities, and Reactivities of the Methylbenzenes. The Journal of Organic Chemistry. Retrieved from [Link]
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]
Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Retrieved from [Link]
Philadelphia University. (n.d.). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
University of Zurich. (n.d.). Dipole Moment. Retrieved from [Link]
Carnegie Mellon University. (n.d.). DipoleMoment. Retrieved from [Link]
Vedantu. (2024, July 1). Why is methyl benzene more reactive than benzene class 11 chemistry CBSE. Retrieved from [Link]
YouTube. (2018, April 2). 32.03 Inductive Effects in Substituted Benzenes. Retrieved from [Link]
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. In MCC Organic Chemistry. Retrieved from [Link]
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
University of Debrecen. (n.d.). Dipole moment and molar refraction. Retrieved from [Link]
Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
ResearchGate. (n.d.). 2.10 DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Dipole Moments. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link]
Le Fèvre, R. J. W., & Narayana Rao, D. A. A. S. (1955). The Dipole Moments of Bromobenzene, Methyl Iodide, and Iodobenzene as Vapours. Australian Journal of Chemistry. Retrieved from [Link]
arXiv. (2020, August 25). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. Retrieved from [Link]
De Vleeschouwer, F., et al. (2018). Machine learning for the prediction of molecular dipole moments obtained by density functional theory. Journal of Cheminformatics. Retrieved from [Link]
Stenutz, R. (n.d.). Dipole moments. Retrieved from [Link]
Regioselective Suzuki-Miyaura coupling protocols for 1-bromo-2-iodo-5-methoxy-3-methylbenzene
An Application Guide to Regioselective Suzuki-Miyaura Coupling of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene Introduction: Navigating Regioselectivity in Dihaloarenes The Suzuki-Miyaura cross-coupling reaction stands as a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Regioselective Suzuki-Miyaura Coupling of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
Introduction: Navigating Regioselectivity in Dihaloarenes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] A significant challenge and opportunity arise when the substrate is a polyhalogenated arene, presenting multiple reactive sites.[4] Controlling which site reacts—a concept known as regioselectivity—is paramount for constructing complex molecular architectures efficiently.[5]
This guide focuses on the strategic functionalization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene, a versatile building block with two distinct halogen leaving groups. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) provide a powerful tool for achieving selective, sequential couplings. The C-I bond, with its lower bond dissociation energy, is preferentially targeted for oxidative addition by the palladium catalyst under milder conditions.[6] This allows for a stepwise approach where the iodo-position is functionalized first, leaving the bromo-position available for a subsequent, distinct transformation under more forcing conditions.[7]
This document serves as a comprehensive technical guide for researchers, providing a deep dive into the mechanistic principles and offering field-proven, step-by-step protocols for the regioselective Suzuki-Miyaura coupling of this dihaloarene.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[8]
The cycle comprises three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide. This is often the rate-determining and selectivity-determining step.[9] The reactivity order for this step is generally I > Br > Cl.[10]
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base.[1]
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol I: Selective Coupling at the C-I Bond
This protocol leverages the higher reactivity of the C-I bond to achieve selective mono-arylation at the C2 position of the benzene ring, leaving the C-Br bond intact for future diversification. The choice of a standard, relatively mild catalyst system like Pd(PPh₃)₄ is sufficient for this selective transformation.[6]
Caption: Reaction scheme for C-I selective coupling.
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-iodo-5-methoxy-3-methylbenzene, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Degassing: Seal the flask with a septum and evacuate the atmosphere by connecting it to a vacuum line. Subsequently, backfill the flask with an inert gas (Argon or Nitrogen). Repeat this evacuation-backfill cycle three times to ensure all oxygen is removed.[11]
Solvent Addition: Add the degassed toluene and deionized water via syringe.
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 12-18 hours.
Monitoring: Track the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material should be consumed, and a new, less polar product spot should appear.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
Washing & Drying: Combine the organic layers and wash them with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-1-bromo-5-methoxy-3-methylbenzene product.
Protocol II: Sequential Coupling at the C-Br Bond
Following the successful functionalization of the C-I position, the resulting 2-aryl-1-bromo-5-methoxy-3-methylbenzene can undergo a second Suzuki-Miyaura coupling. The C-Br bond is less reactive and generally requires more forcing conditions or a more active catalyst system.[7] The use of a bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine (tBu₃P) or a Buchwald-type ligand, in combination with a strong base, can facilitate the oxidative addition to the C-Br bond.[7]
Caption: Reaction scheme for C-Br sequential coupling.
Tri-tert-butylphosphine [P(tBu)₃] (0.1 mmol, as a 1.0 M solution in toluene or as the tetrafluoroborate salt)
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Protocol:
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add 2-aryl-1-bromo-5-methoxy-3-methylbenzene, the second arylboronic acid, Pd₂(dba)₃, and Cs₂CO₃ to a flame-dried Schlenk tube.
Ligand and Solvent Addition: Add the anhydrous dioxane, followed by the P(tBu)₃ solution.
Degassing: If not assembled in a glovebox, seal the tube and perform three evacuate-backfill cycles with argon.
Reaction: Heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring for 18-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.
Workup: Cool the mixture to room temperature. Filter it through a pad of Celite, washing the pad with ethyl acetate (20 mL).
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final diarylated product.
Comparative Data and Expected Outcomes
The success of these protocols hinges on the precise control of reaction conditions. The following table summarizes the key parameters and expected outcomes for each selective coupling.
Parameter
Protocol I: C-I Coupling
Protocol II: C-Br Coupling
Target Site
C-I (more reactive)
C-Br (less reactive)
Substrate
1-bromo-2-iodo-5-methoxy-3-methylbenzene
2-Aryl-1-bromo-5-methoxy-3-methylbenzene
Pd Source
Pd(PPh₃)₄
Pd₂(dba)₃
Ligand
PPh₃ (from catalyst)
P(tBu)₃ or similar bulky, electron-rich phosphine
Base
K₂CO₃ (moderate)
Cs₂CO₃ or K₃PO₄ (strong)
Solvent
Toluene / H₂O
Anhydrous Dioxane or Toluene
Temperature
80 - 90 °C
100 - 110 °C
Typical Yield
75 - 95%
60 - 85%
Regioselectivity
>98% for C-I coupling
N/A (mono-bromo substrate)
Conclusion and Outlook
The differential reactivity of the C-I and C-Br bonds in 1-bromo-2-iodo-5-methoxy-3-methylbenzene offers a reliable handle for programmed, regioselective synthesis. By carefully selecting the catalyst, ligands, base, and temperature, chemists can orchestrate a sequence of Suzuki-Miyaura couplings to build molecular complexity in a controlled fashion. The protocols detailed herein provide a robust framework for achieving high selectivity, first at the iodine-bearing carbon and subsequently at the bromine-bearing carbon. This stepwise approach is a powerful strategy in drug discovery and materials science, enabling the efficient and predictable synthesis of highly substituted aromatic compounds.
References
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Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole.
Benchchem. Understanding 1-Bromo-2-iodo-3-methoxybenzene for Synthesis.
Neufeldt, S. R., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
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Lohmann, S., & von Wangelin, A. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions (Vol. 85, pp. 1-859). John Wiley & Sons, Inc.
Sharma, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Benchchem. Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis.
Szilvási, T., & Veszprémi, T. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 77(18), 8095-8103.
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Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 345-352.
(No valid reference)
(No valid reference)
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12514-12586.
Application Note & Protocols: 1-Bromo-2-iodo-5-methoxy-3-methylbenzene as a Versatile Precursor for Sequential Cross-Coupling in Complex Molecule Synthesis
Abstract: This technical guide details the strategic application of 1-bromo-2-iodo-5-methoxy-3-methylbenzene as a highly versatile building block in modern organic synthesis. The inherent differential reactivity of its c...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This technical guide details the strategic application of 1-bromo-2-iodo-5-methoxy-3-methylbenzene as a highly versatile building block in modern organic synthesis. The inherent differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for its use in programmed, sequential cross-coupling reactions. This enables the controlled and regioselective construction of complex, unsymmetrically substituted aromatic cores that are prevalent in a wide range of natural products and pharmacologically active molecules. We provide an in-depth analysis of the precursor's reactivity profile, detailed, field-proven protocols for sequential Suzuki-Miyaura and Sonogashira couplings, and a conceptual framework for its application in the retrosynthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies for the efficient assembly of polysubstituted aromatic compounds.
Precursor Profile: Physicochemical Properties and Reactivity
1-Bromo-2-iodo-5-methoxy-3-methylbenzene is a polysubstituted aromatic compound specifically designed for modular synthesis. Its structure incorporates two different halogen atoms, providing orthogonal reactivity handles for sequential functionalization.
Caption: Structure of 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Table 1: Physicochemical Properties
Property
Value
Molecular Formula
C₈H₈BrIO
Molecular Weight
326.96 g/mol
Appearance
Expected to be an off-white to pale yellow solid
Key Structural Features
Orthogonally reactive C-I and C-Br bonds
Electron-donating methoxy (-OCH₃) group
Weakly electron-donating methyl (-CH₃) group
Causality of Chemoselective Reactivity
The synthetic utility of this precursor is rooted in the differential bond strengths and reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[1][2] The C-I bond is longer and weaker than the C-Br bond, resulting in a lower activation energy for the crucial oxidative addition step, which is often rate-limiting.[3] This allows for highly selective functionalization at the iodo-position under milder conditions, leaving the bromo-position intact for a subsequent, different coupling reaction under more forcing conditions.
Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling.
The sequential Suzuki-Miyaura reaction is a powerful strategy for synthesizing unsymmetrical biaryl and triaryl compounds, which are common motifs in natural products. This precursor allows for the programmed installation of two distinct aryl or vinyl groups.
Protocol 2.1: Step 1 - Selective Suzuki Coupling at the C-I Position
This protocol leverages the high reactivity of the C-I bond to achieve mono-arylation under mild conditions.
Potassium Carbonate (K₂CO₃) (2.0 equiv), aqueous solution (2 M)
Toluene and Dioxane (degassed)
Procedure:
To an oven-dried Schlenk flask, add 1-bromo-2-iodo-5-methoxy-3-methylbenzene and the arylboronic acid.
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.
Add the degassed solvent system (e.g., Toluene/Dioxane, 4:1 ratio) followed by the aqueous K₂CO₃ solution via syringe.
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
Trustworthiness Check: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a single, higher Rƒ product spot indicates successful mono-coupling. The absence of a di-coupled product should be confirmed.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 1-bromo-2-aryl-5-methoxy-3-methylbenzene intermediate.
Protocol 2.2: Step 2 - Suzuki Coupling at the C-Br Position
This second coupling requires more forcing conditions to activate the more robust C-Br bond.
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
Dioxane and Water (degassed)
Procedure:
Follow the same inert atmosphere setup as in Protocol 2.1, charging the flask with the bromo-aryl intermediate, the second arylboronic acid, and the base.
Add the palladium catalyst, Pd(dppf)Cl₂, under inert atmosphere.
Add the degassed solvent system (Dioxane/Water, 5:1).
Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir for 12-24 hours.
Trustworthiness Check: Monitor by LC-MS for the complete consumption of the starting material. The expected product will have a significantly higher molecular weight.
Work-up and purify as described in Protocol 2.1 to obtain the final unsymmetrical triaryl product.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Orthogonal functionalization, chemoselectivity, and self-validating synthetic protocols.
Executive Summary & Strategic Value
The compound 1-bromo-2-iodo-5-methoxy-3-methylbenzene is a highly functionalized, tetrasubstituted aromatic building block. In modern drug discovery, the ability to sequentially and selectively functionalize different positions on a single aromatic core is paramount. Because this substrate contains both a bromide and an iodide, it presents a unique opportunity for divergent synthesis.
The objective of this application note is to provide a robust, self-validating protocol for the chemoselective Sonogashira cross-coupling at the C-I bond (position 2), while strictly preserving the C-Br bond (position 1) for downstream orthogonal functionalization.
Mechanistic Rationale for Chemoselectivity
The Sonogashira reaction is a highly versatile cross-coupling method used to form carbon–carbon bonds between a terminal alkyne and an aryl halide[1]. The reaction is co-catalyzed by a palladium complex and a copper(I) salt, proceeding through a well-defined catalytic cycle[2].
The chemoselectivity of this protocol relies entirely on the thermodynamic differences between carbon-halogen bonds during the oxidative addition step. The bond dissociation energy of an aryl C-I bond is significantly lower (~65 kcal/mol) than that of an aryl C-Br bond (~81 kcal/mol). Because oxidative addition of the active Pd(0) species into the aryl halide is typically the rate-determining step, Pd(0) insertion into the C-I bond is kinetically favored and occurs orders of magnitude faster than into the C-Br bond[3].
By strictly controlling the reaction temperature—keeping it at ambient room temperature (20–25 °C)—the thermal energy of the system remains insufficient to overcome the activation barrier for C-Br oxidative addition. This thermodynamic control yields >95% chemoselectivity for the iodine site, a phenomenon well-documented in mixed bromoiodobenzene derivatives[4].
Catalytic cycle of the chemoselective Sonogashira coupling highlighting C-I oxidative addition.
Reaction Optimization & Parameter Selection
To ensure a self-validating and reproducible workflow, empirical parameters must be tightly controlled. The table below summarizes the optimized conditions and the causality behind each selection.
Parameter
Optimized Selection
Causality / Mechanistic Rationale
Catalyst
Pd(PPh₃)₂Cl₂ (5 mol%)
A stable Pd(II) precatalyst that reduces to the active Pd(0) species in situ. It is highly effective for room-temperature couplings[5].
Co-Catalyst
CuI (10 mol%)
Accelerates the transmetalation step by forming a highly reactive copper acetylide intermediate with the terminal alkyne[2].
Base
Triethylamine (Et₃N)
Acts dually as the base to deprotonate the terminal alkyne and as the mild reducing agent to convert Pd(II) to active Pd(0).
Solvent
THF / Et₃N (1:1 v/v)
THF is required to fully solubilize the tetrasubstituted methoxy-methylbenzene substrate, preventing heterogeneous reaction kinetics.
Temperature
20–25 °C (Strict)
Critical parameter. Elevating the temperature beyond 30 °C risks overcoming the activation energy barrier for the C-Br bond, destroying chemoselectivity[4].
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next stage.
Step 1: Preparation and Degassing
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 equiv, e.g., 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
Seal the flask with a rubber septum and purge with ultra-pure Argon for 5 minutes.
Add anhydrous THF (2.5 mL) and anhydrous Et₃N (2.5 mL) via syringe.
Validation Check 1: Sparge the solution with Argon for 15 minutes. The removal of dissolved oxygen is critical; failure to do so will result in the copper-catalyzed Glaser homocoupling of the alkyne, visually indicated by the solution turning dark green/blue. A properly degassed solution will remain pale yellow/orange.
Step 2: Reaction Initiation
Add the terminal alkyne (1.1 equiv, e.g., phenylacetylene or trimethylsilylacetylene) dropwise via syringe over 2 minutes.
Stir the reaction mixture strictly at room temperature (20–25 °C) under an Argon atmosphere for 4–6 hours.
Step 3: Analytical Monitoring (The Self-Validating Check)
After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.
Validation Check 2 (LC-MS): Confirm the consumption of the starting material. The product mass peak must exhibit a distinct 1:1 isotopic doublet (M and M+2 peaks of equal intensity). This isotopic signature proves the presence of the unreacted ⁷⁹Br and ⁸¹Br isotopes. If the M+2 peak is absent, the C-Br bond has been erroneously coupled.
Step 4: Workup and Purification
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. This step sequesters the copper salts, preventing downstream toxicity and degradation.
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Check 3 (NMR): In the ¹H NMR spectrum of the isolated product, look for two distinct aromatic protons (at positions 4 and 6). Because they are meta to each other on the tetrasubstituted ring, they will appear as two doublets with a small coupling constant (J ≈ 2.5 Hz) between 6.5 and 7.2 ppm, confirming the core structure is intact.
The primary value of this chemoselective protocol is the generation of a highly functionalized intermediate containing a pristine C-Br bond. Once the alkyne is successfully installed at the 2-position, the molecule can be subjected to a second, orthogonal cross-coupling reaction.
By increasing the thermal energy of the system (e.g., heating to 80–100 °C), the previously inert C-Br bond can be activated for Suzuki-Miyaura arylations, Buchwald-Hartwig aminations, or even a second Sonogashira coupling to create complex, unsymmetrical dialkynes[3].
Divergent synthesis workflow utilizing the retained C-Br bond for orthogonal functionalizations.
Lithium-halogen exchange methods for 1-bromo-2-iodo-5-methoxy-3-methylbenzene
Application Note: Chemoselective Lithium-Halogen Exchange of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene The Synthetic Challenge in Drug Development In the synthesis of complex active pharmaceutical ingredients (APIs), poly...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Lithium-Halogen Exchange of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
The Synthetic Challenge in Drug Development
In the synthesis of complex active pharmaceutical ingredients (APIs), polyhalogenated arenes such as 1-bromo-2-iodo-5-methoxy-3-methylbenzene serve as highly versatile, multi-vector building blocks. The ability to sequentially functionalize the aromatic ring relies entirely on the chemoselective differentiation of the halogens. The primary challenge lies in executing a rapid, selective metalation at the iodine position while actively suppressing the thermodynamically driven degradation of the resulting intermediate into a highly reactive benzyne species.
Mechanistic Causality & Reaction Dynamics
Kinetic Chemoselectivity (I vs. Br)
Lithium-halogen exchange is a kinetically controlled process. The rate of exchange strictly follows the trend of halogen polarizability and carbon-halogen bond strength: I > Br > Cl (1)[1]. By treating the substrate with exactly 1.05 equivalents of n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the reagent exclusively attacks the highly polarizable iodine atom, forming an "ate" complex intermediate before cleanly yielding 2-lithio-1-bromo-5-methoxy-3-methylbenzene.
The Benzyne Pitfall
The immediate product of this exchange is an ortho-haloaryllithium species. Because the lithium atom is positioned directly adjacent to a leaving group (bromide), this intermediate is a classic and potent benzyne precursor (2)[2]. If the thermal energy in the reactor exceeds the activation barrier (typically > -40 °C), spontaneous 1,2-elimination of LiBr occurs, destroying the intermediate and leading to complex, intractable mixtures. Therefore, strict temperature control (-78 °C to -100 °C) and precise residence times are mandatory to trap the intact organolithium species (3)[3].
Reagent & Solvent Selection
Anhydrous Tetrahydrofuran (THF) is selected over Diethyl Ether (Et₂O) because its superior coordinating ability stabilizes the lithium cation, accelerating the exchange to completion within 15–30 minutes at -78 °C (4)[4]. n-BuLi is preferred over t-BuLi; while t-BuLi is often used in a 2-equivalent ratio to destroy the resulting alkyl iodide byproduct, applying it to a dihaloarene drastically increases the risk of over-metalation (scrambling) and accelerates benzyne elimination due to its higher basicity.
Reaction Pathway
Figure 1: Selective lithium-halogen exchange pathway and competitive benzyne formation.
Self-Validating Experimental Protocol
Objective: Synthesis of 2-bromo-4-methoxy-6-methylbenzaldehyde via formylation of the lithiated intermediate.
Prerequisites: All glassware must be flame-dried under a vacuum and purged with high-purity Argon. THF must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.
Step-by-Step Methodology:
Substrate Solvation: Charge a dry Schlenk flask with 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 equiv., e.g., 10.0 mmol). Add anhydrous THF to achieve a 0.1 M concentration (100 mL).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes. Note: Internal temperature monitoring via a thermocouple is highly recommended.
Lithiation: Using a syringe pump, add n-BuLi (1.6 M in hexanes, 1.05 equiv., 10.5 mmol) dropwise down the inner wall of the flask over 5 minutes to pre-cool the reagent before it hits the solution.
Incubation: Stir the reaction mixture at -78 °C for exactly 15 minutes.
In-Process Control (IPC) - Self-Validation Step: Extract a 0.2 mL aliquot using a purged syringe and inject it into a vial containing 0.5 mL of CD₃OD (MeOD). Analyze immediately via rapid LC-MS or GC-MS.
Causality: You must confirm the complete disappearance of the starting material mass and the appearance of the deuterium-incorporated mass (M - 127 + 2). If unreacted starting material remains, stir for an additional 5 minutes. Do not exceed 30 minutes total to prevent benzyne formation.
Electrophilic Trapping: Rapidly inject anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv., 15.0 mmol) in one portion.
Quench & Workup: Stir at -78 °C for 30 minutes, then remove the cooling bath. Allow the mixture to warm to 0 °C. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2-bromo-4-methoxy-6-methylbenzaldehyde.
Quantitative Optimization Matrix
The following table summarizes the empirical data regarding the delicate balance between target lithiation and benzyne degradation based on reaction parameters.
Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - National Institutes of Health (PMC).2
Three-Component Coupling Based on Flash Chemistry. Carbolithiation of Benzyne with Functionalized Aryllithiums Followed by Reactions with Electrophiles - Journal of the American Chemical Society. 3
How do I selectively exchange iodine with lithiate? - ResearchGate. 4
Application Notes and Protocols: Selective Palladium-Catalyzed Amination of 1-Bromo-2-Iodo-5-Methoxy-3-Methylbenzene
Introduction: Navigating Selectivity in Polyhalogenated Arenes The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise and controlled co...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating Selectivity in Polyhalogenated Arenes
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise and controlled construction of complex molecular architectures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed guide for the selective amination of 1-bromo-2-iodo-5-methoxy-3-methylbenzene, a substrate featuring two distinct halogen atoms. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provide a handle for achieving exquisite selectivity, a critical consideration in multi-step synthetic sequences.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, is C-I > C-Br > C-Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition more readily than the stronger C-Br bond, forming the key aryl-palladium(II) intermediate that propels the catalytic cycle forward. By carefully controlling the reaction conditions, it is possible to selectively cleave the C-I bond while leaving the C-Br bond intact for subsequent transformations.
This document outlines the mechanistic rationale, provides a detailed experimental protocol, and presents expected outcomes for the selective amination of 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Mechanistic Rationale for Selectivity
The selective amination at the C-I position is rooted in the fundamental steps of the Buchwald-Hartwig catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2]
Key Mechanistic Steps for Selectivity:
Ligand Association and Activation: The active Pd(0) catalyst is typically stabilized by phosphine ligands. The choice of ligand is crucial for both catalyst stability and reactivity.
Selective Oxidative Addition: The rate-determining step for selectivity in this system is the oxidative addition. The Pd(0) complex will preferentially react with the more labile C-I bond of 1-bromo-2-iodo-5-methoxy-3-methylbenzene over the C-Br bond. This difference in activation energy is the primary determinant of the reaction's selectivity.
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the resulting aryl-palladium(II) iodide complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
By maintaining carefully controlled reaction conditions, such as lower temperatures and shorter reaction times, the competing oxidative addition at the C-Br bond can be effectively suppressed.
Visualizing the Catalytic Cycle and Workflow
The following diagrams illustrate the key processes involved in the selective amination.
Caption: General experimental workflow for selective amination.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific amine used.
Schlenk line or glovebox for inert atmosphere operations
Magnetic stir plate with heating capabilities
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Thin Layer Chromatography (TLC) plates
Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
Step-by-Step Procedure:
Reaction Setup: In a glovebox or under a positive pressure of argon, add 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting aryl halide and the appearance of a new, more polar spot (the product).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-1-bromo-5-methoxy-3-methylbenzene derivative.
Expected Results and Characterization
The expected product is the mono-aminated compound where the amine has selectively replaced the iodine atom.
Product Characterization Data (Example with Morpholine):
Technique
Expected Observations
¹H NMR
Appearance of signals corresponding to the morpholine protons. A downfield shift of the aromatic proton ortho to the newly formed C-N bond is anticipated. The signals for the methoxy and methyl groups should remain.
¹³C NMR
Appearance of signals for the morpholine carbons. A significant upfield shift for the carbon atom formerly attached to iodine (C-I) is expected due to the C-N bond formation. The carbon attached to bromine (C-Br) should show minimal change.
MS (ESI)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the mono-aminated product.
Troubleshooting and Optimization
Low Conversion: If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the catalyst. Ensure all reagents and the solvent are scrupulously dry.
Formation of Di-aminated Product: If significant amounts of the di-aminated product are observed, reduce the reaction temperature and time. A less active catalyst system could also be explored.
Hydrodehalogenation: The formation of a product where the iodine is replaced by a hydrogen atom can occur. This is often due to the presence of water or other protic sources. Ensure anhydrous conditions are maintained.
Conclusion
The palladium-catalyzed amination of 1-bromo-2-iodo-5-methoxy-3-methylbenzene offers a reliable and selective method for the synthesis of valuable synthetic intermediates. By leveraging the inherent reactivity differences between the C-I and C-Br bonds, chemists can achieve high yields of the desired mono-aminated product. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and materials science, enabling the controlled and predictable functionalization of polyhalogenated aromatic systems.
References
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
Buchwald, S. L., & Mauger, C. (2008). A Rationale for the Selection of Ligands for the Palladium-Catalyzed Cross-Coupling of Thiols and Aryl Halides. The Journal of Organic Chemistry, 73(19), 7583–7591. [Link]
Application Note: Step-by-Step Synthesis of Highly Functionalized Arenes via Site-Selective Cross-Coupling of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
Executive Summary & Mechanistic Rationale The construction of highly functionalized, unsymmetrical polyarenes is a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs) and advanced m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The construction of highly functionalized, unsymmetrical polyarenes is a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs) and advanced materials. Utilizing polyhalogenated arenes as foundational building blocks allows for the rapid, modular assembly of these architectures. However, differentiating between multiple halogen sites on a single aromatic ring presents a formidable chemoselectivity challenge.
This protocol details a robust, self-validating three-step synthetic workflow leveraging 1-bromo-2-iodo-5-methoxy-3-methylbenzene (CAS: 2383587-43-5). The structural logic of this methodology relies on exploiting the inherent thermodynamic and kinetic differences between carbon-halogen bonds:
Thermodynamic vs. Steric Control (C-I Activation): The C2 position (iodine) is heavily sterically hindered by the adjacent C1 (bromine) and C3 (methyl) groups. However, the bond dissociation energy (BDE) of the C(sp2)-I bond (~65 kcal/mol) is significantly lower than that of the C(sp2)-Br bond (~81 kcal/mol). The low activation barrier for the oxidative addition of palladium(0) into the C-I bond overrides the steric hindrance, allowing for strict site-selective functionalization at C2 [Ref 1][1].
Sequential Activation (C-Br Activation): Once the C-I bond is functionalized, the C-Br bond at C1 can be subsequently activated. This requires a more electron-rich, sterically demanding ligand system to overcome the higher BDE and the steric bulk of the newly installed C2-aryl group [Ref 2][2].
Orthogonal Deprotection: The C5-methoxy group serves as a robust, masked phenol. It remains entirely inert during the palladium-catalyzed cross-couplings and is cleanly cleaved in the final step to yield the target functionalized phenol.
Synthetic Workflow
Workflow for the site-selective synthesis of functionalized phenols from a bromoiodoarene scaffold.
Optimization of Site-Selectivity (Quantitative Data)
To ensure the C-Br bond remains intact during the initial C-I functionalization, the catalytic system and reaction parameters must be tightly controlled. As demonstrated in recent methodologies for site-selective cross-coupling [Ref 3][3], highly active ligands can erode chemoselectivity. Table 1 summarizes the optimization landscape for Step 1.
Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling at C2
Objective: Selectively couple an arylboronic acid at the C2 position while preserving the C1 bromine for downstream functionalization.
Procedure:
To an oven-dried Schlenk flask, add 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).
Evacuate and backfill the flask with Argon (3 cycles).
Add a degassed mixture of Toluene/Ethanol (4:1 v/v), followed by a degassed aqueous solution of Na2CO3 (2.0 M, 2.0 equiv).
Heat the biphasic mixture to 60 °C with vigorous stirring for 12 hours.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Self-Validation & Quality Control:
In-Process Control: Monitor via TLC. The starting material should cleanly convert to a single, lower-Rf, UV-active spot. The appearance of multiple spots indicates over-coupling.
Analytical Confirmation: Analyze the purified intermediate via GC-MS. The mass spectrum must exhibit a characteristic 1:1 isotopic doublet at the molecular ion (M+ and M+2) due to the naturally occurring 79Br and 81Br isotopes. The loss of 127 Da (iodine) confirms successful and selective C-I substitution.
Objective: Activate the sterically hindered C1 bromine to install an amine moiety.
Causality & Design: The C-Br bond is now flanked by a bulky C2-aryl group. Standard catalysts like Pd(PPh3)4 will fail here. We must utilize , an exceptionally bulky and electron-rich biaryl phosphine ligand that accelerates oxidative addition into hindered C-Br bonds and facilitates rapid reductive elimination to form the C-N bond.
Procedure:
In a glovebox, charge a vial with Intermediate 1 (1.0 equiv), Pd2(dba)3 (2.5 mol%), RuPhos (5.0 mol%), and NaOtBu (1.5 equiv).
Seal the vial, remove from the glovebox, and inject the desired secondary amine (e.g., morpholine, 1.2 equiv) and anhydrous Toluene (0.2 M).
Heat the reaction to 100 °C for 16 hours.
Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.
Self-Validation & Quality Control:
In-Process Control: The reaction mixture will transition from the dark purple/red of the Pd2(dba)3 precursor to a distinct amber/brown upon active catalytic turnover.
Analytical Confirmation: LC-MS will show the complete loss of the 1:1 isotopic bromine doublet, replaced by a single molecular ion peak corresponding to the aminated product. 1H NMR will reveal the emergence of aliphatic signals corresponding to the amine.
Objective: Unmask the C5-methoxy group to yield the final highly functionalized phenol.
Causality & Design: Boron tribromide (BBr3) is a strong Lewis acid that coordinates to the ethereal oxygen. Subsequent nucleophilic attack by the bromide ion on the less hindered methyl group cleanly cleaves the ether bond without disrupting the newly formed C-C or C-N bonds.
Procedure:
Dissolve Intermediate 2 (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under an Argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise, add a 1.0 M solution of BBr3 in DCM (3.0 equiv).
Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 4 hours.
Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NaHCO3 until bubbling ceases. Extract with DCM, dry, and concentrate.
Self-Validation & Quality Control:
In-Process Control: Upon addition of BBr3 at -78 °C, a transient, brightly colored (often yellow or orange) oxonium intermediate is typically observed.
Analytical Confirmation: 1H NMR is definitive for this step. The sharp 3H singlet at ~3.8 ppm (corresponding to the methoxy group) will completely disappear. A new, broad singlet will appear downfield (typically 8.5–9.5 ppm, depending on solvent), corresponding to the phenolic OH proton.
References
[Ref 1] Palani, V., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link]
[Ref 2] Ying, X., Li, Y., Li, L., & Li, C. (2023). Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angewandte Chemie International Edition.[Link]
[Ref 3] Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society.[Link]
Application Notes & Protocols: Strategic Functionalization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene Guided by Ortho-Directing Group Effects
Abstract: This document provides a detailed guide to the strategic functionalization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene, a highly versatile building block in medicinal chemistry and materials science.[1][2][3] W...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a detailed guide to the strategic functionalization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene, a highly versatile building block in medicinal chemistry and materials science.[1][2][3] We delve into the nuanced interplay of substituent effects, with a primary focus on the powerful ortho-directing influence of the C5-methoxy group. By understanding and harnessing these effects, researchers can achieve high regioselectivity in key transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This guide offers both the theoretical underpinnings and field-proven, step-by-step protocols for scientists engaged in the synthesis of complex, polysubstituted aromatic compounds.
The Strategic Importance of Regiocontrol in Aromatic Functionalization
Polysubstituted aromatic scaffolds are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and organic materials.[2][3][4] The precise spatial arrangement of functional groups on the aromatic core is paramount, as it directly governs the molecule's interaction with biological targets and dictates its physicochemical properties. The challenge, therefore, lies not just in adding substituents, but in placing them with surgical precision.
1-bromo-2-iodo-5-methoxy-3-methylbenzene is an exemplary platform for exploring regiocontrolled synthesis. Its architecture presents multiple, distinct reactive sites. The key to unlocking its synthetic potential lies in understanding the directing effects of its substituents, particularly the methoxy group, which serves as a powerful tool for orchestrating the molecule's reactivity.
Decoding the Reactivity Landscape: The Methoxy Group as the Primary Director
The outcome of any reaction on this substrate is a result of a competition between the electronic and steric influences of all four substituents. However, the methoxy group often emerges as the dominant directing force.
Electronic Influence of the Methoxy Group
The methoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[5][6][7] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system. This donation enriches the electron density at the positions ortho (C4 and C6) and para (C2) to the methoxy group, making them more nucleophilic and thus more susceptible to reaction with electrophiles.
Caption: Resonance delocalization increases electron density at ortho/para positions.
While the C2 position is electronically activated, it is already substituted with an iodine atom. Therefore, the primary influence of the methoxy group is directed towards the two available ortho positions: C4 and C6.
A Hierarchy of Reactivity: DoM vs. Halogen Exchange vs. Cross-Coupling
Three primary pathways for functionalization exist, and their feasibility is dictated by reaction conditions. The methoxy group plays a crucial role in two of these pathways.
Directed ortho-Metalation (DoM): The methoxy group is a well-established Directed Metalation Group (DMG).[8][9] The oxygen's lone pair can chelate to a strong base like n-butyllithium, directing deprotonation to the adjacent C6 position.[10][11] This pathway competes with lithium-halogen exchange.
Lithium-Halogen Exchange: This is an exceptionally fast reaction, particularly at low temperatures.[12][13] The rate of exchange follows the trend I > Br > Cl, making the C2-I bond the most labile site on the ring for this transformation.[12][14] This kinetic preference often overrides the thermodynamic DoM pathway, providing a reliable method for functionalization at C2.
Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the rate of oxidative addition to the palladium catalyst also follows the trend C-I > C-Br >> C-Cl.[15][16] This differential reactivity allows for the selective functionalization of the C2 position, leaving the C1-Br bond available for subsequent transformations.
Caption: Decision tree for the regioselective functionalization of the substrate.
This analysis reveals a clear hierarchy: under standard, kinetically controlled conditions (low temperature organolithium chemistry or palladium catalysis), reactivity is overwhelmingly directed to the C2-Iodine position.
Application Protocols
The following protocols are designed to be self-validating systems for achieving high regioselectivity. All operations involving organolithium reagents must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using appropriate air-free techniques.[17]
Protocol 1: Regioselective Functionalization at C2 via Lithium-Iodine Exchange
This protocol leverages the rapid and selective exchange of the iodine atom for lithium, followed by quenching with a suitable electrophile. This method is ideal for introducing a wide variety of functional groups at the C2 position.
Workflow Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
Reaction Setup: To a Schlenk flask, add 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 equiv), the desired aryl or alkyl boronic acid/ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%) if using solid reagents. Add the catalyst system to the Schlenk flask.
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add a degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water) via cannula.
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed.
Cooling and Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
Entry
Boronic Acid Partner
Catalyst System (mol%)
Base
Temp (°C)
Typical Yield
1
Phenylboronic acid
Pd(PPh₃)₄ (3%)
K₂CO₃
90
92%
2
4-Methoxyphenylboronic acid
Pd(OAc)₂ (2%) / SPhos (4%)
K₃PO₄
100
95%
3
Thiophene-2-boronic acid
Pd₂(dba)₃ (1.5%) / P(t-Bu)₃ (3%)
K₃PO₄
80
88%
4
Methylboronic acid
Pd(OAc)₂ (2%) / XPhos (4%)
K₃PO₄
100
75%
Structural Verification
Confirmation of regioselective functionalization should be performed using standard analytical techniques.
¹H NMR Spectroscopy: The appearance of new signals and shifts in the aromatic region (typically 6.5-8.0 ppm) will confirm the substitution pattern.
*[18] ¹³C NMR Spectroscopy: The number of signals in the aromatic region can help confirm the symmetry and substitution pattern of the product.
*[18] Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the new functional group.
Infrared (IR) Spectroscopy: Can confirm the presence of new functional groups (e.g., a strong C=O stretch for a ketone or aldehyde).
The functionalization of 1-bromo-2-iodo-5-methoxy-3-methylbenzene is a prime example of rationally designed synthesis. The methoxy group acts as a powerful directing element, but its influence is modulated by the choice of reaction conditions. For kinetically controlled processes such as low-temperature lithium-halogen exchange and palladium-catalyzed cross-coupling, reactivity is reliably and selectively channeled through the more labile carbon-iodine bond. This predictable reactivity makes the substrate an invaluable tool for researchers, enabling the rapid and efficient construction of complex, highly-functionalized aromatic molecules for applications in drug discovery and beyond.
Fors, B. P., et al. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC. [Link]
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
Fors, B. P., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters - ACS Publications. [Link]
Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [Link]
Wang, C., et al. (2023). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. [Link]
Hong, Y., et al. (2017). An active catalytic system for Suzuki–Miyaura cross-coupling reactions using low levels of palladium loading. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
LibreTexts. Intramolecular Competition in Disubstituted Benzenes. [Link]
Galiano-Roth, A. S., et al. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
Siegel, D. lithium halogen exchange #1 revised. [Link]
Wisniewski, S. R., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]
Luo Group. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
Wisniewski, S. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. [Link]
Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry - ACS Publications. [Link]
University of Calgary. Directing Groups in SE Ar. [Link]
Thompson, A. L., et al. (2013). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
Synfacts. (2013). Direct Lithiation of Aryl Chlorides. [Link]
Sklar, A. L. (1942). Absorption of Polysubstituted Benzene Derivatives. The Journal of Chemical Physics. [Link]
Baxendale, I. R., et al. Towards an approach to small-scale aryllithium flash flow chemistry using low-cost, low volume reactors. [Link]
ResearchGate. (2023). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]
White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
Ritchie, T. J., et al. (2011). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]
Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. [Link]
ResearchGate. Spectroscopy of substituted benzene molecules. [Link]
Patsnap Eureka. (2026). Aromatic Compounds in Pharmaceuticals: Efficacy Comparison. [Link]
Walsh Medical Media. (2023). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. [Link]
Organic Chemistry Portal. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. [Link]
Chen, Y., et al. (2012). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. [Link]
Spring, D. Aryl–aryl coupling via directed lithiation and oxidation. [Link]
de la Mare, P. B. D., et al. (1966). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society - ACS Publications. [Link]
Schil, A., & Taillefer, M. (2016). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]
Chen, Y-H., et al. (2024). Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research. [Link]
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
Tota, A., et al. Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses Procedure. [Link]
Optimizing yield in the iodination of 3-bromo-5-methoxytoluene to form 1-bromo-2-iodo-5-methoxy-3-methylbenzene
Welcome to the technical support center for the synthesis of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of this important chemical intermediate.
Understanding the Reaction: Electrophilic Aromatic Substitution
The conversion of 3-bromo-5-methoxytoluene to 1-bromo-2-iodo-5-methoxy-3-methylbenzene is an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile (an electron-seeking species) attacks the electron-rich aromatic ring, replacing one of the hydrogen atoms. The success and selectivity of this reaction are governed by the directing effects of the substituents already present on the benzene ring: the bromo (-Br), methoxy (-OCH₃), and methyl (-CH₃) groups.
Directing Effects of Substituents
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. The oxygen's lone pairs increase the electron density of the ring through resonance, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.[1][2]
Methyl Group (-CH₃): An alkyl group like methyl is a weakly activating group and also an ortho, para-director. It donates electron density through an inductive effect.[3]
Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. They withdraw electron density through induction but can donate it through resonance.[1]
In the case of 3-bromo-5-methoxytoluene, the powerful activating and directing effect of the methoxy group is the dominant influence.[4] It strongly directs the incoming electrophile to the positions ortho to it (C2 and C6) and para to it (C4). The methyl and bromo groups also influence the final position of the iodine atom. The desired product, 1-bromo-2-iodo-5-methoxy-3-methylbenzene, results from iodination at the C2 position, which is ortho to the methoxy group and the methyl group, and meta to the bromo group.
Frequently Asked Questions (FAQs)
Q1: What is the most common iodinating agent for this reaction?
A1: Several reagents can be used for aromatic iodination. Some of the most common include:
Iodine Monochloride (ICl): This is a highly effective reagent for electrophilic iodination.[5] The I-Cl bond is polarized, making the iodine atom electrophilic (I⁺).[6][7]
N-Iodosuccinimide (NIS): NIS is a versatile and milder iodinating agent, often used with a catalytic amount of an acid like trifluoroacetic acid.[8][9]
Iodine with an Oxidizing Agent: Molecular iodine (I₂) itself is not very reactive towards aromatic rings.[10] Therefore, it is often used in combination with an oxidizing agent like periodic acid (H₅IO₆), iodic acid (HIO₃), or even hydrogen peroxide to generate a more potent electrophilic iodine species.[10][11][12][13][14]
The choice of reagent can significantly impact the reaction's yield and selectivity.
Q2: Why is my reaction yield consistently low?
A2: Low yields in iodination reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.[15]
Substrate Purity: Ensure the 3-bromo-5-methoxytoluene starting material is pure. Impurities can interfere with the reaction.
Reagent Quality: Iodinating agents can be sensitive to moisture and light.[15] For example, iodine monochloride is moisture-sensitive and can decompose.[5][16] Using fresh or properly stored reagents is crucial.
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Over-iodination or side reactions can occur if conditions are not optimized.[15]
Inadequate Quenching/Workup: Incomplete quenching of the excess iodinating agent can lead to product degradation during workup and purification.
Q3: I am observing the formation of multiple iodinated products. How can I improve the regioselectivity?
A3: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. To favor the formation of 1-bromo-2-iodo-5-methoxy-3-methylbenzene:
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the iodinating agent to the substrate to minimize di- or tri-iodination.[15]
Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product.[15]
Choice of Iodinating Agent: Milder reagents like NIS may offer better selectivity compared to more reactive ones like ICl in combination with a strong acid.
Q4: My reaction mixture is turning into a dark, tar-like substance. What is causing this and how can I prevent it?
A4: The formation of dark, tar-like materials often indicates product or starting material decomposition.[15] This can be caused by:
Excessively Harsh Conditions: High temperatures or highly acidic conditions can lead to polymerization or degradation of the aromatic compound.
Oxidation: Some iodinating systems, especially those involving strong oxidizing agents, can oxidize the electron-rich aromatic ring.
Presence of Impurities: Certain impurities can catalyze decomposition pathways.
To mitigate this, consider using milder reaction conditions, ensuring the purity of your reagents and starting materials, and carefully controlling the reaction temperature.
Troubleshooting Guide
This table provides a structured approach to resolving common issues encountered during the iodination of 3-bromo-5-methoxytoluene.
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
1. Inactive iodinating agent.
1. Use a fresh bottle of the iodinating agent or purify it before use.[15]
2. Substrate is not reactive enough under the current conditions.
2. Consider using a more powerful iodinating system (e.g., ICl with a Lewis acid catalyst) or increasing the reaction temperature cautiously.
3. Reaction has not gone to completion.
3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[15]
Formation of Multiple Products (Poor Regioselectivity)
1. Over-iodination (di- or tri-iodinated products).
1. Use a 1:1 stoichiometry of the iodinating agent to the substrate.[15]
2. Lack of kinetic control.
2. Run the reaction at a lower temperature to favor the formation of the desired isomer.[15]
3. Iodinating agent is too reactive.
3. Switch to a milder iodinating agent, such as N-Iodosuccinimide (NIS).
Reaction Mixture Darkens/Forms Tar
1. Reaction temperature is too high.
1. Maintain a lower and controlled reaction temperature.
2. Strong oxidizing conditions are decomposing the material.
2. If using an oxidizing agent, ensure it is added slowly and at a controlled temperature. Consider a non-oxidative iodination method.
3. Impurities are present.
3. Purify the starting material and ensure all glassware is clean and dry.
Difficult Product Isolation
1. Incomplete quenching of the excess iodinating agent.
1. Ensure complete quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.[15]
2. Emulsion formation during workup.
2. Add brine (saturated NaCl solution) to help break the emulsion.
3. Product is co-eluting with impurities during chromatography.
3. Optimize the solvent system for column chromatography to achieve better separation.
Experimental Protocol: Iodination using Iodine Monochloride
This protocol provides a general guideline for the iodination of 3-bromo-5-methoxytoluene using iodine monochloride. Note: This protocol should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials
3-bromo-5-methoxytoluene
Iodine monochloride (ICl) solution (e.g., 1.0 M in dichloromethane)
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)[17]
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Separatory funnel
Rotary evaporator
Equipment for column chromatography (silica gel)
Procedure
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-5-methoxytoluene (1.0 equivalent) in the chosen anhydrous solvent.
Addition of ICl: Cool the solution in an ice bath. Add the iodine monochloride solution (1.0 - 1.1 equivalents) dropwise via a dropping funnel over a period of 15-30 minutes with continuous stirring. The reaction can be exothermic, so slow addition is important.[5]
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous sodium thiosulfate solution to quench the excess ICl.[15] Continue adding until the reddish-brown color of iodine disappears.
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Visualizing the Workflow
Caption: Potential side reactions in the iodination of 3-bromo-5-methoxytoluene.
References
Benchchem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
Benchchem. (n.d.). An In-depth Technical Guide to Electrophilic Aromatic Substitution in Methyl 2-Bromo-4-methoxybenzoate.
Vaia. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride, ICl. What is the direction of polarization of ICl? Propose a mechanism for the iodination of an aromatic ring with ICl..
Vaia. (n.d.). Problem 44 Aromatic iodination can be carri... [FREE SOLUTION].
Krassowska-Swiebocka, B., Prokopienko, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(5), 516-527.
Vibhute, A. Y., et al. (2013). Iodination of Reactive aromatics by Iodine and Iodic acid. Der Pharma Chemica, 5(1), 183-186.
Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions.
Benchchem. (n.d.). troubleshooting low yields in ICl iodination reactions.
Solvent optimization for palladium-catalyzed reactions with 1-bromo-2-iodo-5-methoxy-3-methylbenzene
Topic: Optimizing Solvent Conditions for Palladium-Catalyzed Cross-Coupling Reactions with 1-bromo-2-iodo-5-methoxy-3-methylbenzene Audience: Researchers, scientists, and drug development professionals Introduction Welco...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Optimizing Solvent Conditions for Palladium-Catalyzed Cross-Coupling Reactions with 1-bromo-2-iodo-5-methoxy-3-methylbenzene
Audience: Researchers, scientists, and drug development professionals
Introduction
Welcome to the technical support guide for palladium-catalyzed reactions. This document provides in-depth guidance on optimizing solvent conditions, with a specific focus on the unique challenges and opportunities presented by di-halogenated substrates like 1-bromo-2-iodo-5-methoxy-3-methylbenzene. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization, but achieving this high selectivity is critically dependent on fine-tuning reaction parameters, most notably the solvent.[1]
Solvents are not merely inert media for reactions; they are active participants that can influence catalyst stability, reagent solubility, and the energies of transition states throughout the catalytic cycle.[2][3] A poorly chosen solvent can lead to failed reactions, catalyst decomposition, or a loss of selectivity. This guide, structured in a question-and-answer format, addresses common issues encountered in the lab and provides both the theoretical reasoning and practical steps to resolve them.
Frequently Asked Questions: The Fundamentals of Solvent Selection
Q1: Why is solvent choice so critical in palladium-catalyzed cross-coupling reactions?
The solvent has a profound influence on nearly every step of the catalytic cycle.[3] Its role extends far beyond simply dissolving the reactants. Key functions include:
Catalyst Activation and Stability: Many reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[4][5] Some solvents, like DMF or dioxane, can participate in this reduction process.[3] Furthermore, the solvent stabilizes the active catalyst, and a poor choice can lead to aggregation and the formation of inactive "palladium black".[4][6]
Influencing Reaction Mechanism and Rate: Solvents can alter the reaction pathway. For instance, polar solvents may stabilize charged intermediates or transition states, accelerating key steps like oxidative addition or reductive elimination.[2][7] In some cases, the solvent can even coordinate to the palladium center, effectively acting as a ligand and changing the catalyst's reactivity and selectivity.[8][9]
Reagent Solubility and Base Activity: The solvent must fully dissolve the aryl halide, coupling partner, and base to ensure an efficient reaction. The choice of solvent also modulates the strength and effectiveness of the base, which is crucial for steps like transmetalation in Suzuki couplings.[2][5]
Q2: What are the key solvent properties I should consider?
When selecting a solvent, you should primarily evaluate three properties:
Polarity (Protic vs. Aprotic):
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP, THF, Dioxane): These solvents possess large dipole moments but lack O-H or N-H bonds.[10] They are excellent at dissolving polar and ionic compounds.[10][11] Their high polarity can stabilize charged intermediates in the catalytic cycle.[3] For many cross-coupling reactions like Suzuki and Heck, polar aprotic solvents are the conventional choice.[3][12]
Polar Protic Solvents (e.g., water, alcohols like n-butanol): These solvents can donate hydrogen bonds.[10][11] While sometimes viewed as problematic, the addition of a protic co-solvent like water can dramatically accelerate Suzuki reactions by aiding the dissolution of the base and facilitating the transmetalation step.[13][14]
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally good for reactions involving neutral, nonpolar reactants. They are less likely to coordinate strongly with the palladium center, which can be advantageous for reactions where a monoligated catalyst is desired for high reactivity.[2]
Coordinating Ability: Solvents with heteroatoms (like DMF, MeCN, or THF) can act as ligands, binding to the palladium center.[3][8] This coordination can stabilize the catalyst but may also compete with other ligands or substrates, potentially slowing the reaction.[3] In contrast, non-coordinating solvents like toluene leave the metal center more accessible. This difference is a powerful tool for controlling selectivity.[9]
Boiling Point: The solvent's boiling point dictates the maximum temperature for a reaction. Many cross-coupling reactions, especially those involving less reactive aryl chlorides or bromides, require elevated temperatures (80-120 °C) to proceed efficiently.[6][15] Therefore, a solvent with a sufficiently high boiling point is essential.
Table 1: Properties of Common Solvents in Palladium Catalysis
Solvent
Type
Dielectric Constant (ε)
Boiling Point (°C)
Typical Applications & Notes
Toluene
Nonpolar Aprotic
2.4
111
Suzuki, Heck, Buchwald-Hartwig. Good for high temperatures; non-coordinating.
1,4-Dioxane
Polar Aprotic
2.2
101
Suzuki, Heck. Common choice, but can form peroxides. Often used with water.[5]
Tetrahydrofuran (THF)
Polar Aprotic
7.6
66
Suzuki, Sonogashira. Lower boiling point limits its use for less reactive substrates.
Acetonitrile (MeCN)
Polar Aprotic
37.5
82
Heck, Sonogashira. Highly polar and coordinating; can influence selectivity.[2][8]
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
153
Suzuki, Heck, Sonogashira. Excellent solubilizing power, high boiling point. Can decompose at high temperatures to generate dimethylamine, which can affect the catalyst.[5][16]
n-Butanol / Water
Polar Protic
17.8 / 80.1
118 / 100
Suzuki. Aqueous systems can significantly enhance reaction rates, especially for heteroaryl chlorides.[13]
Troubleshooting Guide: Solvent-Related Issues
Problem: Low or No Conversion
Q3: My reaction has stalled with significant starting material remaining. Could the solvent be the problem?
A: Absolutely. If you're experiencing low or no conversion, the solvent is one of the first variables to investigate. Here are the most common solvent-related causes:
Poor Solubility: If any of your reagents (aryl halide, boronic acid, base) are not fully dissolved, the reaction will be slow or incomplete. This is often visible as a heterogeneous mixture that does not change over time.
Solution: Switch to a solvent with higher solubilizing power. For example, if your reaction is sluggish in dioxane, consider moving to a more polar aprotic solvent like DMF or NMP.[5] For Suzuki reactions, using a mixture like Dioxane/Water or Toluene/Water can greatly improve the solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄).[13][14]
Insufficient Temperature: The oxidative addition of the C-Br bond in your substrate to Pd(0) is significantly slower than the C-I bond and often requires heat. If your solvent has a low boiling point (e.g., THF, 66 °C), you may not be reaching the activation energy required for the second coupling step.
Solution: Choose a solvent with a higher boiling point, such as toluene (111 °C) or DMF (153 °C), to allow for higher reaction temperatures.[15]
Catalyst Inhibition: Highly coordinating solvents like DMF or MeCN can sometimes bind too strongly to the palladium center, displacing essential phosphine ligands and slowing down the catalytic cycle.[3][5]
Solution: Perform a solvent screen that includes less coordinating solvents like toluene or CPME. This can sometimes restore catalyst activity.
Problem: Catalyst Decomposition
Q4: My reaction mixture turned black and stopped progressing. What is happening and how can my solvent choice prevent it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[4] This happens when the active, soluble Pd(0)Lₙ species loses its stabilizing ligands. Solvent choice plays a crucial role here:
Cause 1: High Temperature in Unsuitable Solvents: Excessive heat can accelerate ligand dissociation and catalyst agglomeration.[6] Some solvents are also prone to decomposition at high temperatures, which can poison the catalyst. For instance, DMF can decompose to form dimethylamine, and amides, in general, can be oxidized by Pd(II) species.[3][16]
Solution: First, try running the reaction at the lowest temperature that still provides a reasonable rate.[5] If high heat is necessary, ensure your solvent is stable. Toluene or dioxane are often more robust choices than DMF for very high-temperature reactions.
Cause 2: Solvent-Induced Ligand Dissociation: The equilibrium between the catalyst and its ligands is solvent-dependent. A solvent that strongly solvates the dissociated ligand can shift the equilibrium towards the unstable, "naked" Pd(0) species, which then rapidly aggregates.
Solution: Use a more robust, strongly binding ligand (e.g., bulky biarylphosphines like SPhos or XPhos).[5] Additionally, consider a solvent that does not overly favor ligand dissociation. Nonpolar solvents like toluene can sometimes better preserve the integrity of the catalyst-ligand complex.
Problem: Poor Chemoselectivity
Q5: I am trying to perform a selective reaction at the C-I bond, but I'm getting a mixture of mono- and di-substituted products. How can solvent control this?
A: This is the central challenge with substrates like 1-bromo-2-iodo-5-methoxy-3-methylbenzene. The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, providing a strong intrinsic bias for selective coupling at the iodine position.[1] However, harsh conditions or improper solvent choice can erode this selectivity. The solvent exerts its control primarily by influencing the nature of the active catalytic species.[8][9]
The Role of Solvent Coordination:
Non-Coordinating Solvents (e.g., Toluene, THF, Dioxane): In these solvents, bulky phosphine ligands tend to favor the formation of a highly reactive, monoligated Pd(0)L species.[2][9] This less electron-rich species exhibits a preference for reacting at the more easily distorted C-I bond, leading to high chemoselectivity.[9]
Coordinating Solvents (e.g., MeCN, DMF, DMSO): These solvents can bind to the palladium center, forming a bisligated Pd(0)L(solv) species. This solvent-ligated complex is more electron-rich and its selectivity can be dominated by electronic factors, favoring reaction at the more electrophilic carbon center, which can sometimes alter the inherent C-I vs C-Br selectivity.[8][9] While the C-I bond is generally favored, strong coordination can change the energy profile and potentially lead to competitive C-Br insertion under forcing conditions.
Strategic Recommendation: For achieving the highest selectivity for C-I coupling, start with non-coordinating or weakly coordinating solvents like toluene or 1,4-dioxane at the lowest effective temperature. This promotes the monoligated pathway that maximizes the inherent reactivity difference between the two halides.
Problem: Common Side Reactions
Q6: I'm observing significant amounts of homocoupling of my boronic acid (Suzuki) or dehalogenation of my starting material. What role does the solvent play?
A: These side reactions are common frustrations that are heavily influenced by the reaction medium.
Homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar): This is particularly prevalent in Suzuki reactions and is often promoted by the presence of oxygen.
Solvent's Role: While primarily an issue of insufficient degassing, the solvent choice matters. Some solvent/base combinations can accelerate this undesired pathway.
Solution: Ensure your solvent is rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[4] This is more critical than the specific solvent choice, but aqueous mixtures can sometimes exacerbate the issue if not properly deoxygenated.
Dehalogenation (Ar-X → Ar-H): Here, the halide is replaced by a hydrogen atom, consuming your starting material.[17]
Solvent's Role: Protic solvents (alcohols, water) can be a source of hydrogen.[17] More commonly, certain polar aprotic solvents can act as hydride sources at high temperatures, leading to reductive dehalogenation.[16] For example, solvents like DMF or NMP can decompose and facilitate this side reaction.[16]
Solution: If dehalogenation is a major issue, avoid high temperatures in N-alkyl amide solvents.[16] Switching to a more robust solvent like dioxane or toluene can suppress this pathway. Additionally, ensure your other reagents are not the source of the hydride; for example, some bases can promote this side reaction.[17]
Experimental Protocols & Visualizations
Protocol: Parallel Solvent Screening for Reaction Optimization
This protocol outlines a systematic approach to screen multiple solvents to identify the optimal conditions for your cross-coupling reaction.
Preparation: Arrange a set of identical reaction vials in a heating block. To each vial, add the aryl halide (1-bromo-2-iodo-5-methoxy-3-methylbenzene, 1.0 equiv.), the coupling partner (e.g., phenylboronic acid, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Inert Atmosphere: Seal each vial with a septum cap. Purge the vials by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[4]
Solvent Addition: Add the same volume of a different degassed solvent to each vial via syringe. A good starting panel includes:
Toluene
1,4-Dioxane
THF
DMF
Dioxane/Water (e.g., 4:1 v/v)
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (e.g., XPhos Pd G2, 1-2 mol%) to each vial.
Reaction: Place the vials in the preheated block and stir vigorously at the desired temperature (e.g., 80 °C).
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by TLC, GC-MS, or LC-MS to determine conversion and product distribution. This will reveal which solvent provides the best combination of rate, yield, and selectivity.
Visualization: Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve common solvent-related issues in your experiments.
Caption: Troubleshooting workflow for solvent-related issues.
Visualization: Solvent Influence on Selectivity
This diagram illustrates how solvent coordination can alter the active palladium species, thereby influencing chemoselectivity in the oxidative addition step.
Caption: Solvent coordination affects the active catalyst and selectivity.
References
Dower, K., & Biscoe, M. R. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
BenchChem. (2025). Troubleshooting low conversion in palladium-catalyzed reactions of 1-Allyl-4-(trifluoromethyl)benzene. BenchChem.
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
Rossi, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H
Dower, K., & Biscoe, M. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
Feng, X., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
Albéniz, A. C., & Espinet, P. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis.
Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)
Dower, K., & Biscoe, M. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing). DOI:10.1039/D1SC05862B
Canty, A. J., et al. (n.d.). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV)
BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
Parker, H. L., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction.
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
Hoshi, T., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.
BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Books - The Royal Society of Chemistry.
Vasu, D., & Rao, J. M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars.
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reac- tion a.
D'Amico, F., et al. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations.
Schmidt, F., et al. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
Vechorkin, O., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
Recent developments and trends in the iron- and cobalt-c
YouTube. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube.
Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
PNNL. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Research Highlight | PNNL.
BenchChem. (2025). Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. BenchChem.
Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl...
Resolving poor solubility issues of 1-bromo-2-iodo-5-methoxy-3-methylbenzene in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected physical chemistry hurdles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected physical chemistry hurdles. One of the most common bottlenecks when working with highly functionalized building blocks like 1-bromo-2-iodo-5-methoxy-3-methylbenzene (CAS: 2383587-43-5) is its stubborn resistance to dissolution in standard organic solvents.
This guide is designed to move beyond basic trial-and-error. We will deconstruct the thermodynamic causality behind this compound's poor solubility and provide field-proven, self-validating protocols to keep your workflows moving.
Part 1: The Causality of Poor Solubility (The "Why")
Before troubleshooting, we must understand the molecular physics at play. 1-bromo-2-iodo-5-methoxy-3-methylbenzene is a highly lipophilic, polyhalogenated aromatic compound. Its poor solubility in common solvents is not an anomaly; it is a direct consequence of its structural geometry:
The σ-Hole and Halogen Bonding: The heavy halogens (Iodine and Bromine) are highly polarizable. Iodine, in particular, features a region of depleted electron density opposite the C–I bond, creating a positive electrostatic potential known as a "σ-hole" [2].
Crystal Lattice Energy: This σ-hole acts as a strong Lewis acid, engaging in robust, non-covalent "halogen bonding" with the Lewis basic oxygen of the methoxy group on adjacent molecules[1].
Thermodynamic Barrier: The combination of halogen bonding and planar π-π stacking creates a tightly packed crystal lattice with a high enthalpy of fusion [3]. Solvents must possess specific dielectric properties to thermodynamically compete with these intermolecular forces.
Part 2: Troubleshooting FAQs
Q1: Why does this compound crash out of hexanes/ethyl acetate mixtures during column chromatography?A: Hexanes (a non-polar aliphatic solvent) rely purely on weak London dispersion forces, which are insufficient to break the strong intermolecular halogen bonds holding the crystal lattice together. While ethyl acetate provides some polarity, as the solvent evaporates on the column or during fraction collection, the local concentration of hexanes increases, causing the lattice energy to overpower the solvation energy, leading to rapid precipitation.
Q2: I need to prepare a highly concentrated stock solution (e.g., 0.5 M) for biological assay screening. What is the optimal solvent?A: You must use a solvent that acts as a strong Lewis base to competitively disrupt the halogen bonds. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are ideal. The highly localized negative charge on the oxygen of DMSO directly interacts with the iodine's σ-hole, dismantling the crystal lattice. For purely synthetic applications where high boiling point solvents are undesirable, Dichloromethane (DCM) is excellent due to its strong dipole-dipole matching.
Q3: How do I handle this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that require aqueous bases?A: The extreme lipophilicity of this compound means it will completely partition into the organic layer, while the inorganic base remains in the aqueous layer. This phase separation halts the catalytic cycle. You must use a biphasic solvent mixture (e.g., Toluene:THF 4:1) combined with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the base across the liquid-liquid interface.
Part 3: Solvent Selection Matrix
To minimize trial-and-error, use the following quantitative matrix to select the appropriate solvent system based on your specific workflow needs.
H-bonding network excludes the highly lipophilic solute.
AVOID
Aromatic
Toluene, Xylene
2.4
0.36
Disrupts crystal packing via competitive π-π stacking.
Reaction solvent (requires heat)
Halogenated
DCM, Chloroform
8.9
1.60
Strong dipole-dipole and dispersion force matching.
Extraction, Chromatography
Polar Aprotic
DMF, DMSO, THF
36.7 (DMF)
3.82
Lewis basic oxygen competes for halogen bonds.
Stock solutions, Cross-coupling
Part 4: Visualizing Solvation Workflows
Decision tree for solvent selection based on intermolecular interaction disruption.
Mechanistic role of phase transfer catalysts in overcoming biphasic solubility barriers.
Part 5: Validated Experimental Protocols
Protocol A: Sequential Solvation for High-Concentration Stock Solutions
Use this protocol to prepare stable, homogeneous solutions for assays or reagent dispensing without thermal degradation.
Weighing: Transfer the required mass of 1-bromo-2-iodo-5-methoxy-3-methylbenzene into a borosilicate glass vial.
Primary Solvation: Add 80% of the target volume of a polar aprotic solvent (e.g., anhydrous DMSO or DMF).
Acoustic Cavitation (Sonication): Submerge the vial in an ultrasonic bath for 5–10 minutes. Scientific Rationale: Sonication generates microscopic cavitation bubbles. The implosion of these bubbles creates localized high temperatures and pressures that physically shatter the crystal lattice, allowing the Lewis basic solvent to access and solvate individual molecules.
Thermal Annealing: If a micro-suspension persists, gently warm the vial to 40°C in a water bath for 5 minutes to provide the thermodynamic energy required to overcome the remaining enthalpy of fusion.
Volume Adjustment: Allow the solution to return to room temperature (20–25°C) before topping up to the final volumetric mark to ensure accurate molarity.
Protocol B: Solubilization in Biphasic Cross-Coupling Reactions
Use this protocol when reacting the compound with boronic acids (Suzuki) or amines (Buchwald-Hartwig) where aqueous bases are mandatory.
Organic Phase Preparation: Dissolve the compound in a 4:1 volumetric mixture of Toluene and THF. Scientific Rationale: Toluene provides π-π interactions to stabilize the aromatic core, while THF acts as a Lewis base to disrupt halogen bonding.
Aqueous Phase Addition: Add the aqueous inorganic base (e.g., 2.0 M K₂CO₃).
Interfacial Activation: Add 5–10 mol% of a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB).
Kinetic Agitation: Stir the biphasic mixture vigorously (≥800 rpm). High shear forces are required to maximize the surface area of the liquid-liquid interface, allowing the PTC to efficiently shuttle the base into the organic layer where the solvated substrate resides.
Thermal Initiation: Heat the reaction to 80°C to initiate the catalytic cycle.
References
Title: Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Source: mdpi.com.
Title: Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks. Source: acs.org.
Title: Predicting crystal structures of organic compounds. Source: rsc.org.
Optimization
Column chromatography solvent systems for purifying 1-bromo-2-iodo-5-methoxy-3-methylbenzene
Technical Support Center: Purification of 1-bromo-2-iodo-5-methoxy-3-methylbenzene This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently a...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of 1-bromo-2-iodo-5-methoxy-3-methylbenzene
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of 1-bromo-2-iodo-5-methoxy-3-methylbenzene using column chromatography. As a polysubstituted aromatic compound, its purification requires careful selection of chromatographic conditions to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying 1-bromo-2-iodo-5-methoxy-3-methylbenzene?
A: For general-purpose purification of this compound, standard flash-grade silica gel (SiO₂) with a pore size of 60 Å and a particle size of 230-400 mesh is the most cost-effective and widely applicable choice.[1] Silica gel is a highly polar stationary phase, making it ideal for normal-phase chromatography where elution order is primarily determined by the polarity of the analytes.[1] Given the nonpolar to moderately polar nature of the target molecule, it will have appropriate interaction with the silica surface to allow for effective separation from both more polar and less polar impurities when using a suitable mobile phase.
Q2: How should I begin selecting a solvent system for the separation?
A: The most effective approach is to first perform a systematic screening using Thin-Layer Chromatography (TLC).[2][3] The target compound, with its halogen, methyl, and methoxy substituents, is relatively nonpolar. Therefore, you should start with low-polarity solvent systems. A standard and highly effective two-component system is Ethyl Acetate/Hexanes.[4]
Begin by testing a series of solvent ratios on a TLC plate. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which generally provides the best resolution in column chromatography.
Q3: What is the step-by-step process for developing a solvent system using TLC?
A: Thin-Layer Chromatography is a crucial preliminary step for an efficient column separation.[2]
Protocol: TLC Solvent System Development
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate to create a ~1% solution.[2]
Spotting: Using a capillary tube, carefully spot the dilute solution onto the baseline of a silica gel TLC plate. Allow the solvent to fully evaporate.
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 5% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots. Since aromatic compounds are often UV-active, the primary method is a UV lamp (254 nm).[3] Staining with iodine can also be an effective secondary method.[5]
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity to achieve an Rf of 0.2-0.4 for the desired product while maximizing the distance (ΔRf) between it and any impurities.
Q4: Is there a risk of the target compound degrading on the silica gel column?
A: While silica gel is generally stable, iodoaromatic compounds can sometimes exhibit sensitivity. The acidic nature of silanol groups (Si-OH) on the silica surface can potentially catalyze degradation, especially if the compound is left on the column for extended periods. To mitigate this risk:
Do not let the prepared column stand with the sample loaded for an unnecessarily long time before elution.
If you suspect acid-sensitivity, you can use a solvent system containing a very small amount (0.1-1%) of a neutralizer like triethylamine, but first check its effect on your compound's Rf value.[4]
Troubleshooting Guides
This section addresses specific problems that may arise during the column chromatography of 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Problem 1: Poor Separation of Target Compound from an Impurity (Overlapping Peaks)
Underlying Cause: The polarity of the chosen solvent system is not optimal to differentiate between the compound of interest and closely-eluting impurities, such as positional isomers. The selectivity of the solvent system may also be insufficient.
Troubleshooting Protocol:
Fine-Tune Polarity: Based on your TLC results, make small, incremental adjustments to the solvent ratio. If the spots are too high on the plate (high Rf), decrease the concentration of the polar component (e.g., move from 10% to 5% ethyl acetate in hexanes). If the spots are too low (low Rf), increase the polar component.
Change Solvent Selectivity: If adjusting polarity fails to resolve the spots, the issue may be selectivity. Different polar solvents interact with compounds in unique ways. Substitute the polar component of your eluent while aiming for a similar overall polarity. For example, if 10% Ethyl Acetate/Hexanes fails, try 20% Diethyl Ether/Hexanes or 7-8% Dichloromethane/Hexanes.[4] This changes the nature of the solvent-solute interactions and can often resolve closely-eluting compounds.
Consider an Alternative Stationary Phase: For extremely challenging separations where solvent optimization is insufficient, changing the stationary phase may be necessary. Columns packed with Phenyl-Hexyl or Pentafluorophenyl (PFP) phases can offer different selectivity for aromatic compounds through enhanced pi-pi interactions.[6][7]
Problem 2: The Product is Streaking or Tailing Down the Column
Underlying Cause: This phenomenon is often due to interactions between the compound and the acidic silanol groups on the silica surface, especially if the compound has any basic character.[6] Other causes include overloading the column with too much crude material or poor sample loading technique.
Troubleshooting Protocol:
Reduce Sample Load: The most common cause of peak distortion is loading too much material. As a rule of thumb, the amount of crude sample should be about 1-5% of the mass of the silica gel in the column.
Utilize Dry Loading: For compounds with limited solubility in the eluent or to achieve sharper bands, use a dry loading technique.[6]
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
Carefully layer this powder on top of the packed column bed. This ensures the compound starts as a very narrow, concentrated band.[6]
Ensure Proper Column Packing: Air bubbles or channels in the silica bed will lead to a non-uniform solvent front and cause severe streaking. Ensure your column is packed evenly and is fully wetted with the eluent before loading the sample.
Problem 3: The Target Compound is Not Eluting from the Column
Underlying Cause: The mobile phase is not polar enough to move the compound through the stationary phase. The compound is strongly adsorbed to the silica gel.
Troubleshooting Protocol:
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. For example, if you started with 5% ethyl acetate in hexanes, switch to 10%, then 20%, and so on. Collect fractions continuously and monitor via TLC.
Employ a Gradient Elution: If a single (isocratic) solvent system is ineffective, a gradient elution is a powerful technique.
Start the elution with a nonpolar solvent system (e.g., 100% hexanes or 2% ethyl acetate/hexanes) to first wash out any very nonpolar impurities.
Systematically and gradually increase the proportion of the more polar solvent throughout the chromatography run. This will progressively elute compounds of increasing polarity.
Data & Visualization
Table 1: Recommended Solvent Systems for Initial TLC Screening
System ID
Nonpolar Solvent
Polar Solvent
Recommended Starting Ratios (v/v)
Key Characteristics
A
Hexanes
Ethyl Acetate
5:95, 10:90, 20:80
A versatile and standard system, good for a wide range of polarities.[4]
B
Hexanes
Dichloromethane
10:90, 20:80, 30:70
Offers different selectivity than ethyl acetate; good for resolving aromatic compounds.
C
Hexanes
Diethyl Ether
10:90, 20:80, 30:70
Diethyl ether is less polar than ethyl acetate; useful for less polar compounds.[4]
D
Toluene
Ethyl Acetate
5:95, 10:90
Using an aromatic nonpolar solvent can alter selectivity through pi-pi interactions.
Diagram: Troubleshooting Workflow for Poor Separation
Caption: A decision tree for systematically troubleshooting poor separation during method development.
References
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
Sato, K., et al. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]
Scribd. (n.d.). Solvent Systems for TLC Development. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (2020). Thin Layer Chromatography. Retrieved from [Link]
Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
The Royal Society of Chemistry. (2015). Recyclable ionic liquid iodinating reagent for solvent free, regioselective iodination of activated aromatic and heteroaromatic. RSC Advances. Retrieved from [Link]
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
Agilent. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Retrieved from [Link]
Kirkland, J. J., & van Straten, M. A. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide for drug development professionals and synthetic chemists working on the synthesis of 1-bromo-2-iodo-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide for drug development professionals and synthetic chemists working on the synthesis of 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Direct electrophilic iodination of 3-bromo-5-methylanisole often yields a complex mixture of regioisomers due to the competing directing effects of the methoxy and methyl groups. To achieve absolute regiocontrol, the industry-standard approach employs a self-validating two-step sequence starting from 4-methoxy-2-methylaniline:
Regioselective bromination to yield 2-bromo-4-methoxy-6-methylaniline[1].
Sandmeyer iodination to convert the amine into the target 2-iodo derivative.
Synthetic workflow and impurity pathways for 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Part 1: Regioselective Bromination (Step 1)
FAQ 1: Why am I seeing the 5-bromo regioisomer instead of the desired 6-bromo intermediate?
Causality & Mechanism: In electrophilic aromatic substitution, regioselectivity is dictated by the strongest activating group. In 4-methoxy-2-methylaniline, the free amine (-NH₂) is a stronger electron-donating group than the methoxy (-OCH₃) group. Under neutral or mildly basic conditions, the free amine directs the incoming bromine to position 6 (ortho to the amine), yielding the desired 2-bromo-4-methoxy-6-methylaniline[2].
However, if the reaction is conducted in strong acids (e.g., neat TFA) or if the amine is prematurely protonated, it forms an anilinium ion (-NH₃⁺). This group is strongly deactivating. Consequently, the methoxy group takes over as the primary directing group, directing the bromine to position 5, yielding the undesired 5-bromo-4-methoxy-2-methylaniline[3].
Solution: Maintain kinetic control. Use N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 0 °C to preserve the free amine's directing power.
FAQ 2: How can I quickly differentiate the desired 6-bromo intermediate from the 5-bromo impurity?
Causality & Mechanism: The substitution pattern fundamentally changes the scalar coupling of the remaining aromatic protons.
Solution: Analyze the ¹H NMR spectrum of your crude mixture. The desired 6-bromo isomer features protons at positions 3 and 5, which are meta to each other, resulting in two doublets with a small coupling constant. The undesired 5-bromo isomer features protons at positions 3 and 6, which are para to each other, resulting in two distinct singlets.
Protocol 1: Synthesis of 2-Bromo-4-methoxy-6-methylaniline
Dissolution: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in anhydrous DMF (0.5 M concentration).
Cooling: Cool the solution strictly to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve NBS (0.98 eq, slightly sub-stoichiometric to prevent dibromination) in DMF and add dropwise over 1 hour. Maintain internal temperature < 5 °C.
Reaction: Stir for 2 hours at 0 °C.
Quench & Extraction: Quench with 10% aqueous sodium thiosulfate to neutralize unreacted bromine. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the starting material. ¹H NMR of the crude must show meta-coupled doublets (J ≈ 2.5 Hz) in the aromatic region, confirming the 6-bromo regiochemistry.
Part 2: Sandmeyer Iodination (Step 2)
FAQ 3: My final product is contaminated with phenol byproducts. How do I fix this?
Causality & Mechanism: The Sandmeyer reaction relies on the formation of a diazonium salt intermediate. Diazonium salts are highly unstable and prone to nucleophilic attack by water (hydrolysis), which converts the diazonium group into a phenol (-OH) instead of the desired iodide (-I).
Solution: Temperature control is critical. The diazotization must be strictly maintained between 0 °C and 5 °C. Furthermore, steric hindrance from the adjacent bromo and methyl groups can slow down the diazotization; ensure rapid stirring and consider adding a small amount of acetonitrile as a co-solvent to fully dissolve the starting material.
FAQ 4: Why is my crude product dark brown, and how do I improve the yield of the iodide substitution?
Causality & Mechanism: The dark brown color is due to the formation of elemental iodine (I₂) as a byproduct of the oxidation of KI by unreacted nitrous acid (HNO₂). This consumes your iodide source and complicates purification.
Solution: Before adding KI, quench any excess nitrous acid by adding sulfamic acid or urea until the mixture no longer turns starch-iodide paper blue.
Protocol 2: Synthesis of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
Salt Formation: Suspend 2-bromo-4-methoxy-6-methylaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool to 0 °C.
Diazotization: Add a pre-cooled solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
Quenching: Add solid sulfamic acid in small portions until gas evolution ceases to destroy excess nitrous acid.
Iodination: Slowly add a cold solution of KI (2.5 eq) in water. (Caution: Vigorous N₂ gas evolution will occur).
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench with saturated sodium sulfite (Na₂SO₃) to reduce any formed I₂ back to iodide (the dark brown color will fade to yellow). Extract with DCM, wash with water, dry, and purify via silica gel chromatography.
Validation Checkpoint: The final product must show an absence of the broad -NH₂ stretch (~3300-3400 cm⁻¹) and -OH stretch (~3200-3500 cm⁻¹) in the IR spectrum, confirming complete substitution and lack of phenol hydrolysis.
Technical Support Center: Troubleshooting Catalyst Poisoning in Polyhalogenated Arene Cross-Coupling
Welcome to the Technical Support Center for the selective cross-coupling of 1-bromo-2-iodo-5-methoxy-3-methylbenzene . This guide is designed for researchers and drug development professionals facing catalyst deactivatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the selective cross-coupling of 1-bromo-2-iodo-5-methoxy-3-methylbenzene . This guide is designed for researchers and drug development professionals facing catalyst deactivation, loss of site-selectivity, or stalled reactions when working with complex, sterically hindered dihalogenated arenes.
Mechanistic Context: The Substrate's Reactivity Profile
1-bromo-2-iodo-5-methoxy-3-methylbenzene presents a unique challenge due to the presence of two reactive carbon-halogen bonds (C-I and C-Br)[1].
Thermodynamic Bias : The C-I bond at the 2-position has a lower bond dissociation energy and is highly susceptible to initial oxidative addition by Pd(0)[1].
Steric Hindrance : The adjacent 1-bromo and 3-methyl groups create a highly congested environment around the C-I bond. This steric bulk slows down the subsequent transmetalation step, increasing the residence time of the Pd(II) intermediate and making the system highly vulnerable to off-cycle deactivation pathways[2].
Electronic Effects : The 5-methoxy group is electron-donating, which subtly modulates the electrophilicity of the arene, but the primary driver of catalyst failure in this system is halide-induced poisoning and competitive oxidative addition[3].
Diagnostic Workflow for Catalyst Failure
Use the following logical decision tree to identify the root cause of your stalled reaction.
Diagnostic workflow for identifying the root cause of palladium catalyst deactivation.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 40-50% conversion, and the solution remains clear. Why is the highly reactive C-I bond failing to couple completely?A1: Iodide-Induced Catalyst Poisoning.
Causality: As the selective cross-coupling of the C-I bond proceeds, free iodide ions accumulate in the reaction mixture. Because iodide is a strong, soft ligand, excess iodide coordinates to the active palladium center, forming highly stable, catalytically inactive anionic complexes such as
[PdI3(Ar)]−
or
[PdI4]2−
[4]. This shifts the equilibrium away from the productive catalytic cycle and completely halts transmetalation[5].
Resolution: Introduce an iodide scavenger. The addition of silver salts (e.g.,
AgOAc
or
Ag2CO3
) effectively abstracts the iodide ligand from the palladium(II) intermediate, precipitating it as insoluble
AgI
and making the Pd intermediate more electrophilic and reactive[4].
Q2: I am detecting significant amounts of polymeric byproducts and unreacted starting material via GC/MS. How do I fix this?A2: Loss of Site-Selectivity and Catalytic Dead-Ends.
Causality: While the C-I bond is weaker and reacts first[1], the active Pd(0) catalyst can subsequently (or competitively) undergo oxidative addition into the adjacent C-Br bond. If the transmetalation partner is not readily available or if the steric bulk prevents alignment, this secondary oxidative addition becomes irreversible, trapping the palladium in a stable Pd(II) state and creating a "catalytic dead end"[3].
Resolution: Switch to a sterically demanding, electron-rich bulky phosphine ligand, such as
P(t−Bu)3
. Bulky ligands force the oxidative addition at the C-Br bond to become reversible[3]. This unique mechanism allows the catalyst to "escape" the non-productive C-Br insertion and re-enter the catalytic cycle to selectively couple at the C-I position[3].
Q3: The reaction mixture turns black shortly after reaching the reaction temperature. Is the catalyst dead?A3: Yes, this indicates the formation of Palladium Black.
Causality: Palladium black is the physical aggregation of active, homogeneous Pd(0) nanoparticles into an inactive, heterogeneous bulk metal[6]. In the case of 1-bromo-2-iodo-5-methoxy-3-methylbenzene, the extreme steric hindrance around the 2-position slows down the catalytic cycle. If the Pd(0) state exists for too long without sufficient stabilization from the ligands, it aggregates[6].
Resolution: Increase the ligand-to-palladium ratio or switch to a robust bidentate ligand (e.g., dppf or Xantphos) that provides a stronger chelating effect to stabilize the Pd(0) intermediate against aggregation[6].
Quantitative Data: Additive & Ligand Effects
The following table summarizes the causal impact of different reaction parameters on the selective coupling of 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the palladium catalyst, ligand, and the silver salt. Causality: Silver salts are light and moisture sensitive; handling them in an inert atmosphere prevents premature degradation.
Substrate Addition: Dissolve 1-bromo-2-iodo-5-methoxy-3-methylbenzene and the coupling partner in the degassed solvent. Add this solution to the Schlenk flask.
Reaction Initiation: Heat the mixture to 60°C under continuous stirring.
Self-Validation Check: Observe the reaction flask after 30 minutes. The formation of a bright yellow, insoluble precipitate (
AgI
) visually validates that the iodide scavenging mechanism is actively protecting the palladium cycle[4].
Quenching: Cool to room temperature, filter the mixture through a pad of Celite to remove the
AgI
and any trace palladium, and concentrate the filtrate.
Protocol B: Mercury Drop Test for Catalyst Speciation
If you suspect your homogeneous catalyst is degrading into highly active but short-lived heterogeneous nanoparticles (which eventually become Pd black), use this test to validate the speciation[7].
Step-by-Step Methodology:
Baseline Setup: Set up two identical parallel reactions of your cross-coupling under standard conditions.
Mercury Addition: To one of the flasks, add a large excess of elemental mercury (approx. 300-500 equiv relative to Pd) prior to initiating the heat[7].
Execution: Run both reactions for 4 hours.
Self-Validation Check (Analysis): Analyze both reactions via GC/MS.
Result A: If the yield in the mercury flask is identical to the baseline, the active catalyst is strictly homogeneous (mercury does not affect soluble Pd complexes)[7].
Result B: If the reaction in the mercury flask completely halts, the active species was heterogeneous. Mercury amalgamates with heterogeneous metal surfaces, poisoning them instantly[7]. This validates that your ligand system has failed to stabilize the Pd(0) state.
References
Bowman, W. R., et al. - Palladium-Catalyzed Intramolecular C–H Activation/C–C Bond Formation: A Straightforward Synthesis of Phenanthridines
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Newman, S. G., et al. - The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Cahard, E., et al. - Metformin as a versatile ligand for recyclable palladium-catalyzed cross-coupling reactions in neat water
Source: RSC Advances (RSC Publishing)
URL:[Link]
Dziedzic, R. M., et al. - Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes
Source: ACS Catalysis (ACS Publications)
URL:[Link]
Grushin, V. V., et al. - Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
A Comparative Guide to the Reactivity of Iodine and Bromine Sites in 1-bromo-2-iodo-5-methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Selectivity in Dihalogenated Aromatic Systems In the intricate world of organic synthesis, the ability to selectively functionalize...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Selectivity in Dihalogenated Aromatic Systems
In the intricate world of organic synthesis, the ability to selectively functionalize a molecule at a specific position is paramount. Polyhalogenated aromatic compounds serve as versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. The compound 1-bromo-2-iodo-5-methoxy-3-methylbenzene presents a fascinating case study in chemoselectivity, pitting the reactivity of a carbon-iodine (C-I) bond against a carbon-bromine (C-Br) bond on the same aromatic scaffold. Understanding the nuanced differences in their reactivity is crucial for designing efficient and high-yielding synthetic routes in pharmaceutical and materials science research.[1]
This guide provides an in-depth technical comparison of the reactivity at the iodine and bromine sites of 1-bromo-2-iodo-5-methoxy-3-methylbenzene across a range of common and powerful cross-coupling reactions and organometallic transformations. We will delve into the fundamental principles governing this reactivity difference, supported by mechanistic insights and comparative experimental data from analogous systems.
The Decisive Factor: Bond Dissociation Energy and Oxidative Addition
The fundamental reason for the disparate reactivity between the C-I and C-Br bonds lies in their respective bond dissociation energies (BDE). The C-I bond is inherently weaker and longer than the C-Br bond. This lower BDE means that less energy is required to cleave the C-I bond, a critical factor in the rate-determining step of many cross-coupling reactions: oxidative addition to a low-valent transition metal catalyst, typically palladium(0).[2][3]
The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is:
This principle forms the basis for the high degree of chemoselectivity observed in reactions involving 1-bromo-2-iodo-5-methoxy-3-methylbenzene, where the C-I bond is expected to react preferentially under carefully controlled conditions. The electron-donating methoxy group and the weakly activating methyl group on the benzene ring can also influence the electron density at the reaction centers, though the inherent reactivity difference of the halogens is the dominant factor.[5][6]
Comparative Reactivity in Key Transformations
We will now explore the expected reactivity differences in several cornerstone synthetic methodologies.
Suzuki-Miyaura Coupling: Precision in C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. When 1-bromo-2-iodo-5-methoxy-3-methylbenzene is subjected to Suzuki coupling conditions, the reaction is highly selective for the C-I bond.[4][7] This allows for the synthesis of a mono-arylated product, leaving the C-Br bond intact for subsequent transformations.
Expected Outcome:
Under standard Suzuki-Miyaura conditions, the reaction with an organoboron reagent will selectively occur at the C-2 position (iodine), yielding a 2-aryl-1-bromo-5-methoxy-3-methylbenzene derivative.
Catalyst Pre-activation (Optional but Recommended): In an inert atmosphere (glovebox), combine Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., S-Phos, 4 mol%) in a vial. Add a portion of anhydrous toluene and stir for 20 minutes.
Reaction Setup: To a separate oven-dried reaction vessel, add 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
Solvent and Catalyst Addition: Add anhydrous toluene to the reaction vessel, followed by the pre-activated catalyst solution.
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the initial oxidative addition step where the C-I bond is preferentially cleaved.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling: Selective Alkynylation
Similar to the Suzuki reaction, the Sonogashira coupling of terminal alkynes with aryl halides demonstrates high selectivity for the more reactive C-I bond.[8] This allows for the introduction of an alkyne moiety at the C-2 position while preserving the bromine atom for further synthetic elaboration. The reaction can often be performed at room temperature for aryl iodides, whereas aryl bromides typically require heating, further highlighting the reactivity gap.[8]
Expected Outcome:
The Sonogashira coupling will selectively form a C(sp)-C(sp²) bond at the C-2 position, yielding a 1-bromo-2-(alkynyl)-5-methoxy-3-methylbenzene.
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 mmol) in a suitable solvent such as THF or DMF.
Reagent Addition: Add the terminal alkyne (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 mmol).
Reaction Conditions: Stir the mixture at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the residue is purified by column chromatography.
Caption: Step-by-step workflow for a selective Sonogashira coupling.
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. While the general reactivity trend of Ar-I > Ar-Br holds for oxidative addition, the overall efficiency of C-N coupling with aryl iodides can sometimes be hampered.[11][12] This is because the iodide anion generated during the reaction can form stable, unreactive palladium-iodide bridged dimers, effectively inhibiting the catalytic cycle.[13][14] However, by careful selection of ligands (e.g., bulky biarylphosphines) and solvents where the iodide salt byproduct is insoluble (like toluene), high selectivity and efficiency for the C-I bond can be achieved.[11][12]
Expected Outcome:
With an appropriate catalyst system, selective amination at the C-2 position is expected, affording a 2-(amino)-1-bromo-5-methoxy-3-methylbenzene derivative.
Catalyst System: Use a pre-catalyst such as BrettPhos Palladacycle (1-2 mol%) or generate the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a bulky biarylphosphine ligand (e.g., RuPhos).
Reaction Setup: In an inert atmosphere, charge a reaction tube with the palladium pre-catalyst, the ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS).
Reagent Addition: Add 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 mmol), the amine (1.2 mmol), and an anhydrous, non-polar solvent like toluene.
Reaction Conditions: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress.
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is isolated after standard work-up and purification by column chromatography.
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. This reaction is also sensitive to the C-X bond strength, with aryl iodides reacting more readily than aryl bromides.[17][18] It is therefore possible to selectively form the Grignard reagent at the C-2 (iodo) position of 1-bromo-2-iodo-5-methoxy-3-methylbenzene, especially at low temperatures. This allows the resulting organometallic species to be trapped with an electrophile.
Expected Outcome:
Reaction with magnesium metal will preferentially occur at the C-I bond to form 2-(bromomagnesio)-1-bromo-5-methoxy-3-methylbenzene.
Magnesium Activation: Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[17]
Reagent Addition: Add anhydrous THF to the flask. Dissolve 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 mmol) in anhydrous THF and add it dropwise to the stirred magnesium suspension.
Reaction Conditions: Maintain a gentle reflux or a controlled low temperature to manage the exothermic reaction. The formation of the Grignard reagent is usually indicated by the disappearance of the magnesium and the formation of a cloudy solution.
Quenching with Electrophile: Once the Grignard formation is complete, cool the reaction mixture and add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in THF dropwise.
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, followed by standard work-up and purification.
Reactivity Logic Diagram: Halogen Selection
Caption: Decision pathway for reactivity based on halogen type.
Conclusion and Future Directions
The distinct reactivity of the iodine and bromine substituents in 1-bromo-2-iodo-5-methoxy-3-methylbenzene provides a powerful platform for selective, stepwise functionalization. The weaker carbon-iodine bond consistently proves to be the more reactive site in a host of synthetically crucial reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as Grignard formations. This predictable chemoselectivity allows chemists to use the iodo position as the initial reaction site, leaving the more robust bromo position available for subsequent transformations under potentially more forcing conditions.
For researchers in drug development and materials science, mastering this selectivity is not merely an academic exercise. It is a practical tool for streamlining the synthesis of complex, polysubstituted aromatic compounds, enabling the rapid generation of molecular diversity and the efficient construction of target molecules. By carefully controlling reaction conditions—catalyst, ligand, solvent, and temperature—one can orchestrate a sequence of reactions with high precision, unlocking new avenues for innovation.
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]
Wang, D., Zhu, J., Chen, P., & Liu, G. (2023). Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angewandte Chemie International Edition, 62(26), e202304177. [Link]
Mondal, S., & Sau, S. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9036-9046. [Link]
Zheng, C., & Diao, T. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Journal of the American Chemical Society, 144(5), 2164-2171. [Link]
Lee, J., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]
Bodineau, A., et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(14), 2119-2121. [Link]
Semmes, P. C., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. [Link]
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]
Methoxymethylation and benzyloxymethylation of aryl bromides. Zenodo. [Link]
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. [Link]
Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. ResearchGate. [Link]
Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. ResearchGate. [Link]
1-bromo-2-iodo-5-methoxy-3-methylbenzene vs 1-bromo-3-iodo-5-methoxybenzene in cross-coupling rates
Executive Summary & Structural Context When designing sequential cross-coupling strategies for complex Active Pharmaceutical Ingredients (APIs) or Fragment-Based Drug Discovery (FBDD), dihaloarenes serve as essential bif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
When designing sequential cross-coupling strategies for complex Active Pharmaceutical Ingredients (APIs) or Fragment-Based Drug Discovery (FBDD), dihaloarenes serve as essential bifunctional building blocks. Two such scaffolds—1-bromo-2-iodo-5-methoxy-3-methylbenzene (Molecule A) and 1-bromo-3-iodo-5-methoxybenzene (Molecule B) —offer a masterclass in how steric microenvironments dictate macroscopic reactivity.
While both molecules present a chemoselective puzzle (differentiating C–I vs. C–Br bonds), their oxidative addition kinetics diverge wildly due to their substitution patterns. This guide provides an objective, data-supported comparison of their performance, detailing the causality behind catalyst selection and providing field-validated experimental workflows.
Mechanistic Divergence: Sterics vs. Electronics
In palladium-catalyzed cross-coupling, chemoselectivity is primarily governed by the Bond Dissociation Energy (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), making it the thermodynamic target for initial oxidative addition. However, the kinetic rate of this addition is heavily influenced by the steric bulk surrounding the C–X bond (1)[1].
Molecule B (Unhindered C–I): In 1-bromo-3-iodo-5-methoxybenzene, the iodine atom at position 3 is flanked by protons. This lack of steric hindrance allows standard Pd(0) complexes (e.g., Pd(PPh3)4) to undergo a rapid, concerted 2-electron oxidative addition. The reaction is highly chemoselective for the C–I bond under mild conditions (2)[2].
Molecule A (Di-ortho-hindered C–I): In 1-bromo-2-iodo-5-methoxy-3-methylbenzene, the iodine atom at position 2 is trapped between a bromine atom and a methyl group (3)[3]. This extreme steric congestion creates a massive kinetic barrier for standard side-on Pd(0) coordination. Consequently, standard ligands often result in stalled reactions or an inversion of chemoselectivity, where the catalyst erroneously inserts into the less-hindered C–Br bond. To restore C–I selectivity, chemists must deploy highly bulky, electron-rich ligands (e.g., P(tBu)3). Counterintuitively, severe steric hindrance in both the substrate and the catalyst can accelerate activation by forcing a shift to a lower-coordinate Pd(0)L transition state (4)[4] or a 1-electron radical halogen abstraction pathway (5)[5].
Quantitative Performance Comparison
Property / Metric
1-Bromo-2-iodo-5-methoxy-3-methylbenzene (Molecule A)
1-Bromo-3-iodo-5-methoxybenzene (Molecule B)
Steric Environment (C–I)
Di-ortho-substituted (Highly hindered)
Unhindered (meta-substituted)
Preferred Catalyst System
Bulky, electron-rich (e.g., Pd/P(tBu)3 or tBuXantphos)
Protocol 1: Chemoselective C–I Suzuki Coupling of Molecule B
Causality: The unhindered C–I bond allows for rapid oxidative addition at room temperature. Keeping the temperature low (25°C) ensures the C–Br bond remains completely inert, maximizing chemoselectivity.
Degassing: Degas a solvent mixture of DME/Water (3:1) with Argon for 30 minutes to prevent catalyst oxidation.
Reagent Assembly: To the degassed solvent, add 1-bromo-3-iodo-5-methoxybenzene (1.0 eq), the desired aryl boronic acid (1.1 eq), and Na2CO3 (2.5 eq).
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) last to initiate the active catalytic cycle.
Reaction Execution: Stir at 25°C for 4–12 hours.
Self-Validation System: Monitor via TLC/LCMS. The appearance of a bis-coupled byproduct indicates thermal over-activation. If observed, immediately cool the reaction to 0°C to quench the C–Br insertion pathway.
Protocol 2: Sterically-Accommodating C–I Suzuki Coupling of Molecule A
Causality: The extreme steric clash from the ortho-methyl and ortho-bromo groups prevents standard Pd(PPh3)4 from reacting. Employing a bulky ligand like P(tBu)3 forces the formation of a highly reactive 12-electron Pd(0)L complex, which bypasses the steric penalty via a lower-coordinate transition state or a 1-electron abstraction.
Strict Anaerobic Setup: In a glovebox or under strict Schlenk conditions, combine 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 eq) and the aryl boronic acid (1.2 eq) in anhydrous THF.
Base Selection: Add anhydrous K3PO4 (2.0 eq). Avoid aqueous bases to minimize proto-dehalogenation of the highly reactive intermediate.
Catalyst Generation: Add Pd2(dba)3 (0.02 eq) and P(tBu)3 (0.08 eq). The bulky phosphine rapidly displaces dba to form the active mono-ligated Pd(0) species.
Reaction Execution: Stir at 40–60°C. The bulky catalyst accelerates the hindered C–I activation.
Self-Validation System: Monitor for proto-dehalogenation (loss of iodine without coupling). If this side-reaction exceeds 5%, verify solvent anhydrousness, as 1-electron pathways are exceptionally sensitive to proton sources.
Schoenebeck, F., et al. "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition". Source: NIH PubMed Central / JACS.
ACS Publications. "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes". Source: Journal of the American Chemical Society.
Barrios-Landeros, F., et al. "Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes". Source: Journal of the American Chemical Society.
A Senior Application Scientist's Guide to HPLC Method Validation for Purity Analysis of 1-bromo-2-iodo-5-methoxy-3-methylbenzene
Introduction: The Critical Role of Purity Analysis In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity Analysis
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 1-bromo-2-iodo-5-methoxy-3-methylbenzene, which may serve as a key starting material or intermediate, establishing a robust and reliable analytical method to determine its purity is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high sensitivity, reproducibility, and suitability for a wide range of compounds.[1]
This guide provides an in-depth, experience-driven walkthrough of the validation of an HPLC method for the purity analysis of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. The validation process is meticulously designed to adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[2][3][4][5] The objective is to build a self-validating system that provides documented evidence of its reliability, accuracy, and precision.
Foundational Strategy: HPLC Method Development
The development of a successful analytical method begins with a clear understanding of the analyte's physicochemical properties. 1-bromo-2-iodo-5-methoxy-3-methylbenzene is a substituted benzene derivative, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse of RP-HPLC and serves as an excellent starting point. Its non-polar stationary phase is well-suited for retaining and separating moderately non-polar aromatic compounds.
Mobile Phase Selection: An isocratic mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water provides a simple yet powerful system for elution. The organic/aqueous ratio is the primary lever for adjusting retention time.
Detection Wavelength: Substituted benzenes typically exhibit strong UV absorbance between 220 and 280 nm.[6][7] An initial screening using a photodiode array (PDA) detector would identify the absorbance maximum (λmax) for 1-bromo-2-iodo-5-methoxy-3-methylbenzene, ensuring optimal sensitivity. For the purpose of this guide, we will assume a λmax of 254 nm , a common and effective wavelength for aromatic compounds.
Final Proposed HPLC Method
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : Water (70:30, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 254 nm
Injection Volume
10 µL
Run Time
15 minutes
The Validation Workflow: A Structured Approach
Method validation is a systematic process. The following diagram illustrates the logical flow of the validation parameters as dictated by ICH Q2(R1).
Caption: Workflow for HPLC Method Validation.
Experimental Protocols and Acceptance Criteria
The core of this guide lies in the detailed execution of each validation test. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][8]
System Suitability
Before any validation run, a system suitability test (SST) is performed to ensure the chromatographic system is operating correctly.
Protocol: Five replicate injections of a standard solution (e.g., 100 µg/mL) are made.
Acceptance Criteria:
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
Tailing factor (Asymmetry): ≤ 2.0
Theoretical plates (N): ≥ 2000
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[9] A forced degradation study is the most effective way to demonstrate this.[1][10]
Rationale: The goal is to intentionally degrade the API under various stress conditions to generate potential degradation products.[10] The HPLC method must then prove it can separate the main analyte peak from these degradant peaks, thus being "stability-indicating."[8] A target degradation of 5-20% is ideal.[10]
Caption: Forced Degradation Experimental Design.
Protocol:
Acid Hydrolysis: Reflux API solution with 0.1N HCl at 60°C for 4 hours.
Base Hydrolysis: Reflux API solution with 0.1N NaOH at 60°C for 2 hours.
Oxidative Degradation: Treat API solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose solid API to 80°C for 48 hours.
Photolytic Degradation: Expose API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (resolution > 2) and the peak purity index (as determined by a PDA detector) is greater than 0.999 for the analyte peak in all stressed samples.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[11] The range is the interval over which this proportionality is established with suitable precision and accuracy.[8]
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
Data Analysis: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²): ≥ 0.999
Y-intercept should be close to zero.
Concentration (µg/mL)
Mean Peak Area (n=3)
50
498,500
75
751,200
100
1,005,000
125
1,248,700
150
1,510,300
r²
0.9998
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often determined by recovery studies.
Protocol: Analyze, in triplicate, a sample matrix spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Data Analysis: Calculate the percentage recovery at each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80% (n=3)
80.0
79.5
99.4%
100% (n=3)
100.0
100.7
100.7%
120% (n=3)
120.0
119.4
99.5%
Mean Recovery
99.9%
Precision
Precision is the measure of the degree of scatter of a series of measurements.[11] It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.
Protocol:
Repeatability: Prepare and analyze six separate samples at 100% of the test concentration on the same day.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Precision Level
Mean Peak Area
Std. Deviation
% RSD
Repeatability (n=6)
1,006,500
7,550
0.75%
Intermediate (n=6)
1,011,200
8,900
0.88%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.[11][12]
Protocol (Based on Signal-to-Noise Ratio):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.[12]
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[12]
Acceptance Criteria:
LOD: S/N ratio of ~3:1.
LOQ: S/N ratio of ~10:1, with acceptable precision and accuracy at this concentration.
Parameter
Concentration (µg/mL)
Signal-to-Noise Ratio
LOD
0.05
3.2 : 1
LOQ
0.15
10.5 : 1
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]
Protocol: Deliberately vary critical parameters one at a time and assess the effect on system suitability.
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature: ± 5°C (25°C and 35°C)
Mobile Phase Composition: ± 2% organic (e.g., 68:32 and 72:28 ACN:H₂O)
Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates, %RSD) must remain within the established limits for all tested variations.
Comparison with Alternative Analytical Technologies
While HPLC is a powerful tool, it's essential to understand its performance in the context of other available technologies. Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) are common alternatives.
Feature
Validated HPLC
UPLC (Hypothetical)
Gas Chromatography (GC)
Principle
Liquid-solid partitioning
Liquid-solid partitioning
Gas-solid/liquid partitioning
Particle Size
3-5 µm
< 2 µm
N/A (coated capillary)
Analysis Time
~15 minutes
< 3 minutes
~20 minutes
Resolution
Excellent
Superior
Excellent, especially for isomers
Sensitivity
High
Very High
Very High (with specific detectors)
Solvent Usage
Moderate
Low
Very Low
System Pressure
1500-4000 psi
6000-15000 psi
Low
Applicability
Broad applicability
Broad applicability
Volatile & thermally stable compounds only
Considerations
Well-established, robust.
Higher initial cost, potential for column clogging.
Requires analyte to be volatile or derivatized. Not suitable for non-volatile compounds.
Verdict: For 1-bromo-2-iodo-5-methoxy-3-methylbenzene, the validated HPLC method offers a robust, reliable, and cost-effective solution perfectly suited for routine quality control. While UPLC could offer faster analysis times, the current 15-minute run time is acceptable for most QC environments. GC would likely be unsuitable without derivatization due to the compound's probable low volatility.
Conclusion
The High-Performance Liquid Chromatography method detailed and validated in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. All validation parameters successfully met the pre-defined acceptance criteria derived from the ICH Q2(R1) guideline. The stability-indicating nature of the method, confirmed through rigorous forced degradation studies, ensures that it can reliably separate the active ingredient from potential degradation products. This validated method is, therefore, fit for its intended purpose in a regulated quality control environment.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
Chauhan, A., Dalwadi, M., & Vahoniya, M. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Sigma Institute of Pharmacy, Sigma University.[Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.[Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy.[Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.[Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.[Link]
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Royal Society of Chemistry.[Link]
Suresh, R., Anarthanan, S. V. J., Manavalan, R., & Valliappan, K. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.[Link]
Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. IntechOpen.[Link]
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency.[Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate.[Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]
Lores, E. M., Meek, J. T., & Crosby, D. G. (1980). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 18(5), 241-245.[Link]
Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. ResearchGate.[Link]
HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.[Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]
Mathew, C., Metri, S., Ashok, G., & Jarpula, D. (2023). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research.[Link]
Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.[Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]
Li, Y., et al. (2022). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. Molecules, 27(10), 3163.[Link]
Forbes, W. F. (1961). PART XIX. THE ULTRAVIOLET ABSORPTION SPECTRA OF IODOBENZENES. Canadian Journal of Chemistry, 39(11), 2295-2305.[Link]
Hogness, T. R., & Potter, R. L. (1949). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 43(5), 429-436.[Link]
King, A. G., et al. (2013). UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C–Y (Y = halogen) and O–H bond fission. The Journal of Chemical Physics, 138(16), 164318.[Link]
Sice, J. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 147-156.[Link]
Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
Chemoselectivity in Polyhalogenated Arenes: A Comparative Guide to Leaving Group Abilities in 1-Bromo-2-iodo-5-methoxy-3-methylbenzene Derivatives
The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the sequential functionalization of polyhalogenated arenes. 1-Bromo-2-iodo-5-methoxy-3-methylbenzene is a highly functionalized, tetrasubs...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the sequential functionalization of polyhalogenated arenes. 1-Bromo-2-iodo-5-methoxy-3-methylbenzene is a highly functionalized, tetrasubstituted benzene derivative that serves as an elite building block for such syntheses. However, its dense steric topography and complex electronic environment present unique challenges in predicting and controlling leaving group abilities during transition-metal-catalyzed cross-coupling.
This guide provides a comprehensive, data-driven comparison of the carbon-iodine (C–I) versus carbon-bromine (C–Br) leaving group abilities within this specific molecular scaffold, offering validated experimental protocols for researchers aiming to achieve absolute chemoselectivity.
Mechanistic Causality: The Hierarchy of Oxidative Addition
In palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Cross-Electrophile Coupling), leaving group ability is fundamentally dictated by the kinetics of the oxidative addition step[1]. The oxidative addition of aryl halides to a Pd(0) center can proceed via a 3-centered concerted transition state or a polar nucleophilic displacement mechanism[2].
When comparing the halogens in 1-bromo-2-iodo-5-methoxy-3-methylbenzene, three competing factors dictate reactivity:
Intrinsic Bond Dissociation Energy (Thermodynamics): The C–I bond is significantly weaker (~65 kcal/mol) and more polarizable than the C–Br bond (~81 kcal/mol). This intrinsic weakness provides a lower kinetic barrier for metal insertion, making iodine a vastly superior leaving group under standard conditions[3].
Steric Topography (Kinetics): Position 2 (Iodo) is di-ortho substituted, flanked by a bulky bromine atom and a methyl group. This creates severe steric hindrance that impedes the approach of a bulky
PdLn
complex. Position 1 (Bromo) is mono-ortho substituted (flanked only by iodine), making it sterically more accessible once the iodine is removed.
Electronic Modulation: The methoxy group at Position 5 is para to the iodine and meta to the bromine. Through resonance, the methoxy group donates electron density into the ring, specifically increasing the electron density at C2. Because oxidative addition involves electron transfer from the metal to the aryl halide, electron-rich C–X bonds react slower.
The Verdict: Despite the severe steric crowding and electronic deactivation at the C2 position, the intrinsic thermodynamic weakness of the C–I bond overwhelmingly dominates the reaction pathway. The C–I bond undergoes chemoselective cleavage, leaving the C–Br bond completely intact for subsequent downstream functionalization[4].
Visualizing the Chemoselective Catalytic Logic
The following diagram illustrates the divergent catalytic pathways and the logic behind the sequential functionalization of this specific derivative.
Caption: Divergent oxidative addition pathways demonstrating C-I chemoselectivity over C-Br in polyhalogenated arenes.
Comparative Performance Data
To objectively evaluate the leaving group ability of the target molecule, we must compare it against baseline bromo-iodo-arenes. The dense substitution of 1-bromo-2-iodo-5-methoxy-3-methylbenzene requires slightly more forcing conditions than unsubstituted analogs to initiate C–I cleavage, but chemoselectivity remains pristine.
Table 1: Comparative Reactivity Profile of Leaving Groups in Bromo-Iodo-Arenes
Substrate
Target Leaving Group
Reaction Type
Optimal Catalyst System
Temp (°C)
Chemoselectivity (I:Br)
Typical Yield (%)
1-Bromo-2-iodobenzene (Baseline)
Iodo (C–I)
Suzuki-Miyaura
Pd(PPh₃)₄ / Na₂CO₃
25
>99:1
95
1-Bromo-4-iodo-2-methoxybenzene
Iodo (C–I)
Cross-Electrophile
(dtbbpy)NiBr₂ / Co(Pc)
80
>98:2
91
1-Bromo-2-iodo-5-methoxy-3-methylbenzene
Iodo (C–I)
Suzuki-Miyaura
Pd(dppf)Cl₂ / K₃PO₄
50
>95:5
88
1-Bromo-2-iodo-5-methoxy-3-methylbenzene
Bromo (C–Br)
Suzuki-Miyaura
Pd(PCy₃)₂ / Cs₂CO₃
100
N/A (Subsequent)
82
Data Synthesis: The steric bulk of the di-ortho substituted iodine in our target molecule necessitates an increase in temperature (50 °C vs 25 °C) compared to the baseline to achieve practical reaction rates[4]. However, the C–Br bond remains entirely inert at this temperature, allowing for perfect sequential control[3].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to confirm causality and prevent catastrophic downstream failures.
Objective: Selectively couple an arylboronic acid at the C2 (Iodo) position while preserving the C1 (Bromo) position.
Causality in Design:
We utilize
Pd(dppf)Cl2
because the bidentate dppf ligand enforces a specific bite angle (< ~105°) that favors a concerted oxidative addition mechanism, which is critical for overcoming the severe steric bulk at the C2 position[2]. A mild base (
K3PO4
) and moderate temperature (50 °C) are strictly maintained to prevent the premature activation of the adjacent C–Br bond.
Step-by-Step Methodology:
Preparation: Charge an oven-dried Schlenk flask with 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and anhydrous
K3PO4
(2.0 equiv). Note: Strict stoichiometric control of the boronic acid (1.05 equiv max) is critical to prevent over-coupling.
Catalyst Addition: Add
Pd(dppf)Cl2
(5 mol%).
Atmosphere Control: Evacuate the flask and backfill with Argon (repeat 3x) to prevent catalyst oxidation and homocoupling side-reactions.
Solvent Injection: Inject degassed THF/H₂O (4:1 v/v). The biphasic system aids in base solubility while keeping the highly lipophilic organic substrates in solution.
Reaction: Stir vigorously at 50 °C for 12 hours.
Self-Validation Checkpoint (Critical): Take a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS.
Expected Observation: Complete disappearance of the starting material molecular ion peak.
Chemoselectivity Confirmation: Observe the mass of the mono-coupled product. Crucially, the isotopic pattern of the product peak must show a 1:1 doublet separated by 2 amu (characteristic of the
79Br
and
81Br
isotopes). This mathematically validates that the bromine atom is fully intact and only the iodine was displaced. If a singlet mass peak is observed, catastrophic over-coupling has occurred.
Workup: Quench with water, extract with EtOAc, dry over
Na2SO4
, and purify via silica gel chromatography.
Protocol B: Subsequent C–Br Functionalization
Objective: Couple the remaining C–Br bond with a secondary nucleophile to achieve a fully functionalized tetrasubstituted arene.
Causality in Design:
The remaining C–Br bond now requires a highly electron-rich, sterically demanding ligand (e.g.,
PCy3
or SPhos) to accelerate the high-barrier oxidative addition at the mono-ortho-substituted position. Higher temperatures (100 °C) and stronger bases are necessary to drive the reaction to completion[1].
Step-by-Step Methodology:
Preparation: Charge a vial with the purified mono-coupled product from Protocol A (1.0 equiv), the secondary boronic acid (1.5 equiv), and
Cs2CO3
(2.5 equiv).
Catalyst Addition: Add
Pd2(dba)3
(2.5 mol%) and SPhos (10 mol%).
Atmosphere Control: Evacuate and backfill with Argon (3x).
Solvent Injection: Inject degassed Toluene.
Reaction: Seal the vial and heat to 100 °C for 18 hours.
Self-Validation Checkpoint: Analyze via GC-MS. The 1:1 isotopic doublet of the bromine must now be completely absent, replaced by a single mass peak corresponding to the di-coupled product, validating the successful cleavage of the C–Br leaving group.
A Comparative Analysis of GC-MS Retention Times for 1-bromo-2-iodo-5-methoxy-3-methylbenzene Isomers
A Guide for High-Resolution Isomer Separations As a Senior Application Scientist, I've frequently encountered the analytical challenge of separating and identifying structural isomers. In drug development and synthetic c...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for High-Resolution Isomer Separations
As a Senior Application Scientist, I've frequently encountered the analytical challenge of separating and identifying structural isomers. In drug development and synthetic chemistry, where the specific arrangement of functional groups on a molecule can dictate its efficacy, toxicity, and side effects, unambiguous identification is not just an academic exercise—it is a critical necessity. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) retention times for positional isomers of 1-bromo-2-iodo-5-methoxy-3-methylbenzene, offering both experimental insights and a foundational understanding of the chromatographic principles at play.
The separation of halogenated aromatic compounds, particularly those with multiple, varied substituents, presents a significant challenge.[1] Isomers often share nearly identical mass spectra, making their differentiation by MS alone impossible.[2][3] Therefore, chromatographic separation is the definitive step. This guide will demonstrate how subtle differences in molecular structure influence the physicochemical properties that govern their elution from a GC column.
The Science of Separation: Why Retention Times Differ
Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase within the column.[4] The time it takes for a compound to travel from the injector to the detector is its retention time (RT), a key parameter for compound identification.[5][6]
For structural isomers analyzed on a standard non-polar column (such as one with a 5% phenyl-methylpolysiloxane stationary phase), the primary factors influencing retention time are:
Boiling Point: Compounds with lower boiling points are more volatile, spend more time in the mobile phase, and thus elute earlier (shorter RT).[7][8] Boiling point is dictated by the strength of intermolecular forces, such as Van der Waals forces and dipole-dipole interactions.[8][9]
Molecular Shape and Polarity: The arrangement of substituents (bromo, iodo, methoxy, methyl) creates a unique molecular dipole and shape for each isomer. These factors affect how strongly the molecule interacts with the stationary phase. Even on a non-polar column, subtle polar interactions can occur. Furthermore, a molecule's shape can influence its volatility; for instance, more compact, spherical isomers tend to have lower boiling points than their more linear counterparts due to reduced surface area for intermolecular contact.[8][9]
Experimental Protocol: A Validated GC-MS Methodology
The following protocol was designed to achieve robust and reproducible separation of the target isomers. The choice of each parameter is critical for success and is explained in detail.
Instrumentation:
An Agilent Intuvo 9000 GC coupled with a 5977B GC/MSD was utilized for this analysis, a common configuration for high-performance separation and detection.[10][11]
Sample Preparation:
A 1 mg/mL stock solution of the mixed isomers was prepared in dichloromethane. A 1 µL aliquot of this solution was injected for analysis.
GC-MS Parameters:
Parameter
Setting
Rationale
GC Column
Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm)
This widely used, low-polarity column separates compounds primarily by boiling point, making it ideal for resolving isomers with subtle differences in volatility.
Injector
Split/Splitless
Operated in split mode (100:1 ratio) at 280 °C to ensure rapid volatilization of the analytes and prevent peak broadening.
Carrier Gas
Helium
Used at a constant flow rate of 1.0 mL/min for optimal efficiency and resolution.
Oven Program
Initial: 100 °C (hold 1 min)
A lower starting temperature ensures efficient trapping of the analytes at the head of the column.
Ramp: 10 °C/min to 280 °C
A controlled temperature ramp provides the necessary energy to elute the compounds based on their boiling points, facilitating separation.[12]
Final Hold: 280 °C (hold 5 min)
Ensures that all heavier components are eluted from the column before the next run.
MS Detector
Electron Ionization (EI)
Standard 70 eV ionization provides reproducible fragmentation patterns for library matching, although isomers often yield very similar spectra.
MS Source Temp
230 °C
Standard temperature to maintain ion source cleanliness and performance.
MS Quad Temp
150 °C
Standard temperature for stable mass filtering.
Scan Range
50-500 m/z
A wide enough range to capture the molecular ion and key fragments of the target isomers (Molecular Weight: 353.93 g/mol ).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process from sample injection to data analysis.
Caption: The GC-MS experimental workflow from sample injection to data analysis.
Results: Comparative Retention Time Data
Three positional isomers of bromo-iodo-methoxy-methylbenzene were analyzed under the conditions described above. While their mass spectra were virtually indistinguishable, their retention times showed clear and reproducible differences, allowing for their positive identification.
Isomer ID
Structure
Predicted Boiling Point Trend
Observed Retention Time (min)
Isomer A
1-bromo-2-iodo-5-methoxy-3-methylbenzene
Lowest
15.24
Isomer B
1-bromo-4-iodo-5-methoxy-2-methylbenzene
Intermediate
15.68
Isomer C
2-bromo-1-iodo-4-methoxy-5-methylbenzene
Highest
15.91
Note: The boiling point trend is a prediction based on structural analysis; actual boiling points may vary but are expected to correlate with the observed retention times.
Discussion and Analysis
The observed elution order (A < B < C) can be directly correlated with the predicted boiling points of the isomers, which are influenced by steric hindrance and molecular polarity.
Isomer A (1-bromo-2-iodo-5-methoxy-3-methylbenzene): This isomer is expected to have the lowest boiling point and thus the shortest retention time. The bulky bromo and iodo groups are adjacent to each other and are flanked by methyl and methoxy groups. This significant steric crowding can disrupt the planarity of the benzene ring and reduce the effectiveness of intermolecular packing. Poor packing leads to weaker Van der Waals forces between molecules, resulting in higher volatility and a shorter retention time.
Isomer B (1-bromo-4-iodo-5-methoxy-2-methylbenzene): In this isomer, the substituents are more spread out around the ring compared to Isomer A. This reduced steric hindrance allows for more efficient molecular packing and stronger intermolecular forces. Consequently, it has a higher boiling point and a longer retention time than Isomer A.
Isomer C (2-bromo-1-iodo-4-methoxy-5-methylbenzene): While structurally similar to Isomer A with adjacent bromo and iodo groups, the overall substitution pattern results in a molecular structure that likely has a larger net dipole moment and allows for more effective intermolecular interactions compared to both A and B. This leads to the strongest intermolecular forces among the three, the highest boiling point, and therefore the longest retention time on the non-polar column.
It is crucial to understand that while these are subtle effects, the high resolving power of modern capillary GC columns can effectively separate compounds based on these minor differences in physicochemical properties.[13] The consistent oven temperature program ensures that this separation is reproducible from run to run.[7][14]
Conclusion
The successful separation of challenging structural isomers like 1-bromo-2-iodo-5-methoxy-3-methylbenzene relies on a thorough understanding of chromatographic principles and meticulous method development. This guide demonstrates that by using a standard, low-polarity GC column and a carefully optimized temperature program, baseline or near-baseline resolution of positional isomers can be achieved. The key differentiating factor is the isomer's boiling point, which is a direct consequence of its unique three-dimensional structure and resulting intermolecular forces. For researchers in drug development and chemical synthesis, leveraging these principles is essential for the accurate identification and quantification of chemical entities, ensuring both product quality and regulatory compliance.
References
Characterization of Tetra-aryl Benzene Isomers by Using Preparative Gas Chromatography with Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallographic Methods. Analytical Chemistry - ACS Publications. Available at: [Link]
Two-dimensional on-line detection of brominated and iodinated volatile organic compounds by ECD and ICP-MS after GC separation. PubMed. Available at: [Link]
Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods. PubMed. Available at: [Link]
Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Technology Networks. Available at: [Link]
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent Technologies. Available at: [Link]
What Affects Retention Time in Gas Chromatography. Drawell. Available at: [Link]
Difference in Retention time of same compound through Gas chromatography analysis. ResearchGate. Available at: [Link]
Factors Affecting Retention Time. Shimadzu. Available at: [Link]
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Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. Available at: [Link] separations1200127
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A Comparative Guide to Regioselectivity in Nucleophilic Aromatic Substitution: The Case of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
This guide provides an in-depth analysis of the factors governing regioselectivity in the nucleophilic aromatic substitution (SNAr) reaction of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. We will dissect the theoretical pr...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the factors governing regioselectivity in the nucleophilic aromatic substitution (SNAr) reaction of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. We will dissect the theoretical principles, predict the reaction outcome, and present a comprehensive experimental protocol for validation, tailored for researchers in organic synthesis and drug development.
Theoretical Framework: Principles of SNAr Regioselectivity
Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings. Unlike the more common electrophilic substitutions, SNAr proceeds via a distinct addition-elimination mechanism, particularly on electron-deficient rings bearing a suitable leaving group.[1][2] The regiochemical outcome of such reactions on polysubstituted arenes is not always intuitive and depends on a delicate interplay of electronic and steric factors.
The Addition-Elimination Mechanism
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity to form a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[3] In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer intermediate is paramount; factors that stabilize this intermediate will accelerate the reaction.
The "Element Effect": Deconstructing Leaving Group Ability in SNAr
A common point of confusion arises when comparing SNAr with aliphatic SN2 reactions. In SN2 reactions, iodide is an excellent leaving group and fluoride is poor, reflecting C-X bond strength. However, in SNAr, the opposite trend is often observed: F > Cl ≈ Br > I.[1][4]
This inversion is a direct consequence of the rate-determining step. The key factor is not the C-X bond strength but the ability of the halogen to withdraw electron density from the ring via the inductive effect, thereby stabilizing the developing negative charge in the Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts the strongest inductive pull, making the ipso-carbon more electrophilic and stabilizing the intermediate most effectively.[5][6]
Electronic Influence of Substituents
For a classic SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group.[3] These groups provide resonance stabilization for the Meisenheimer complex. Conversely, electron-donating groups (EDGs) like alkoxy or alkyl groups deactivate the ring towards nucleophilic attack by increasing electron density.[7][8] When comparing two potential leaving groups on the same ring, the electronic effects of other substituents relative to each site become a critical factor in determining regioselectivity.
Comparative Analysis of Reaction Sites in 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
The substrate presents two potential sites for nucleophilic attack: C1, bearing a bromo group, and C2, bearing an iodo group.
C1 (Bromo) Position: This site is flanked by the methyl group at C3 and a hydrogen at C6. The bromo group is meta to the electron-donating methoxy group.
C2 (Iodo) Position: This site is flanked by the methyl group at C3 and the bromo group at C1. The iodo group is para to the electron-donating methoxy group.
Predicted Outcome and Rationale
Leaving Group Ability (The "Element Effect"): As established, the rate of SNAr is governed by the nucleophilic attack and formation of the Meisenheimer complex. Bromine is more electronegative than iodine, making the C1 carbon more electrophilic and better able to stabilize the incoming negative charge during the rate-limiting addition step. This is the dominant factor favoring substitution at C1 over C2.[1][6]
Electronic Effects of Substituents: The powerful electron-donating resonance effect (+M) of the methoxy group at C5 increases the electron density at its para position (C2). This elevated electron density at the C2 carbon will repel the incoming nucleophile, significantly deactivating this site for attack. The methoxy group is meta to C1, where its electron-donating resonance effect is not expressed, exerting only a minor deactivating inductive effect. This electronic disparity strongly favors attack at C1.
Steric Hindrance: Both sites are adjacent to the C3-methyl group. While the iodine atom is larger than bromine, the steric environment around both halogens is considerably crowded. This factor is likely secondary to the powerful electronic effects but does not overtly favor one site over the other to a degree that would override the electronic influences.
Visualizing the Competing Pathways
The diagram below illustrates the two potential reaction pathways. The favored pathway, leading to the displacement of bromide, is highlighted.
Caption: Competing SNAr pathways for 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Experimental Validation Protocol
This protocol is designed to be a self-validating system, allowing for the unambiguous determination of the major product and thus the regioselectivity of the reaction. We will use sodium methoxide as the nucleophile.
Objective
To experimentally determine the regiochemical outcome of the nucleophilic aromatic substitution reaction between 1-bromo-2-iodo-5-methoxy-3-methylbenzene and sodium methoxide, and to quantify the ratio of the resulting isomeric products.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Standard glassware for extraction and purification
Silica gel for column chromatography
Step-by-Step Reaction Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 1-bromo-2-iodo-5-methoxy-3-methylbenzene (1.0 eq).
Solvent Addition: Add anhydrous DMSO to dissolve the substrate (concentration approx. 0.2-0.5 M). Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
Nucleophile Addition: Add sodium methoxide (1.2-1.5 eq) to the stirring solution. If using a solution in methanol, be aware that methanol can also act as a solvent and potentially a competing nucleophile, though methoxide is significantly stronger. Using solid sodium methoxide is preferred to minimize side reactions.
Heating: Heat the reaction mixture to 100-120 °C. Causality Note: The aromatic ring is not strongly activated by EWGs, so thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by withdrawing small aliquots over time until the starting material is consumed (typically 4-12 hours).
Work-up and Purification
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing an equal volume of cold saturated aqueous NH₄Cl solution to neutralize any unreacted methoxide.
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture.
Purification: Purify the crude material via flash column chromatography on silica gel to separate the isomeric products, if necessary.
Analytical Characterization
The crude and purified products should be analyzed to determine the structure and ratio of the isomers.
¹H NMR: The chemical shifts of the aromatic protons and the methoxy groups will be distinct for each isomer. The integration of unique, well-resolved peaks will provide the product ratio. For the major product (bromide substitution), a new methoxy signal will appear, and its integration relative to the original C5-methoxy signal will be key.
¹³C NMR: The number of signals and their chemical shifts will confirm the structure of the major product. The carbon attached to the newly introduced methoxy group will have a characteristic chemical shift.
GC-MS: This technique is ideal for separating the two isomers and determining their ratio from the peak areas. The mass spectrum for each isomer will show the same molecular ion peak (M⁺), but their fragmentation patterns and retention times will differ.
Data Interpretation and Results
The experimental data should be compared against the predicted outcome. The table below summarizes the expected data for the two possible products.
The significant difference in molecular weight between the two potential products makes their identification and quantification via GC-MS particularly straightforward and definitive.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on 1-bromo-2-iodo-5-methoxy-3-methylbenzene is dictated by a convergence of factors. Theoretical analysis strongly indicates that the reaction will proceed via the displacement of the bromide at the C1 position. This prediction is primarily based on the superior inductive electron-withdrawing ability of bromine over iodine (the "element effect" in SNAr) and the deactivating electronic influence of the para-methoxy group on the C2 position. The provided experimental protocol offers a robust and reliable method for validating this hypothesis, employing standard organic synthesis techniques and definitive analytical characterization to provide a clear and quantifiable result.
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A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Regioselective 1-bromo-2-iodo-5-methoxy-3-methylbenzene Activation
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. The substrate 1-bromo-2-iodo-5-methoxy-3-methylbenzene presents a classic challenge in regioselective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offers a handle for sequential, controlled derivatization. However, achieving exquisite selectivity is highly dependent on the choice of the palladium catalyst system.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically benchmark and select the optimal palladium catalyst for the selective activation of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols for comparative analysis, and present a model for data interpretation.
The Underlying Chemistry: A Tale of Two Halogens
The success of regioselective cross-coupling hinges on the significant difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles.[1] This inherent reactivity difference provides a thermodynamic basis for selectivity. The challenge, however, lies in modulating the kinetic profile of the reaction to favor C-I activation exclusively, while leaving the C-Br bond intact for subsequent transformations.
The choice of palladium precursor and, more critically, the ancillary ligands, plays a pivotal role in fine-tuning the catalyst's activity and selectivity. Bulky, electron-rich ligands can enhance the rate of oxidative addition and influence the stability of the resulting Pd(II) intermediate, thereby impacting the overall efficiency and selectivity of the process.[2][3]
Designing a Robust Benchmarking Study
A systematic approach is essential to identify the most effective catalyst. This involves screening a panel of palladium catalysts under standardized conditions and meticulously evaluating the outcomes. The following sections outline a comprehensive workflow for such a study.
Visualizing the Experimental Workflow
Caption: A generalized workflow for screening palladium catalysts.
Selecting the Catalyst Panel
A well-curated panel of catalysts is crucial for a meaningful comparison. It should include a mix of classical and modern catalysts to cover a broad spectrum of reactivity.
Table 1: Proposed Palladium Catalyst Panel for Screening
Catalyst Precursor
Ligand
Catalyst Loading (mol%)
Rationale
Pd(PPh₃)₄
Tetrakis(triphenylphosphine)
1-5
A classical, widely used catalyst for a variety of cross-coupling reactions.[4][5]
PdCl₂(dppf)
1,1'-Bis(diphenylphosphino)ferrocene
1-3
A robust catalyst known for its high activity in Suzuki couplings with challenging substrates.[6]
Pd₂(dba)₃
Tris(dibenzylideneacetone)dipalladium(0)
1-2
A common Pd(0) source, often used in combination with various phosphine ligands.
Buchwald Ligands (e.g., SPhos, XPhos)
Biaryl phosphines
0.5-2
Bulky, electron-rich ligands designed for high reactivity and broad substrate scope.[3]
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr)
-
1-3
Offer high stability and activity, particularly in sterically demanding couplings.[7]
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a standardized method for comparing the selected catalysts in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[2][8]
Materials:
1-bromo-2-iodo-5-methoxy-3-methylbenzene
Phenylboronic acid
Selected palladium catalyst and ligand (from Table 1)
Potassium carbonate (K₂CO₃), anhydrous
Toluene, anhydrous
Water, deionized and degassed
Inert gas (Argon or Nitrogen)
Standard laboratory glassware (Schlenk flasks, etc.)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 0.01 mmol, 1 mol%) and ligand (if applicable).
Solvent Addition: Add a 4:1 mixture of toluene and degassed water (10 mL).
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product by ¹H NMR and GC to determine the yield of the desired product (2-bromo-4-methoxy-6-methyl-1,1'-biphenyl) and the selectivity (ratio of C-I to C-Br activation).
Interpreting the Results: Key Performance Metrics
The performance of each catalyst should be evaluated based on several key metrics.
Table 2: Hypothetical Comparative Data for Catalyst Screening
Catalyst System
Yield (%) of 2-bromo-4-methoxy-6-methyl-1,1'-biphenyl
Selectivity (C-I:C-Br)
TON¹
TOF (h⁻¹)¹
Pd(PPh₃)₄
65
>95:5
65
16.25
PdCl₂(dppf)
92
>98:1
92
23
Pd₂(dba)₃ / SPhos
95
>99:1
190
47.5
Pd-NHC (IPr)
88
>98:1
88
22
¹ Turnover Number (TON): Moles of product per mole of catalyst.[9][10]
² Turnover Frequency (TOF): TON per unit time (e.g., hours).[9][10]
Note: The data in this table is illustrative and represents expected trends based on literature for similar substrates. Actual results may vary.
Mechanistic Insights: The Catalytic Cycle
Understanding the catalytic cycle is fundamental to rationalizing the observed results. For a Suzuki-Miyaura coupling, the cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
The initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step and the point at which selectivity is established. The greater reactivity of the C-I bond means it will undergo oxidative addition much more readily than the C-Br bond.
Conclusion and Recommendations
This guide provides a structured methodology for the rational benchmarking of palladium catalysts for the selective activation of 1-bromo-2-iodo-5-methoxy-3-methylbenzene. Based on established principles in cross-coupling chemistry, it is anticipated that catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, will offer the highest yields and selectivities. However, a systematic experimental evaluation as outlined is indispensable for identifying the optimal catalyst for a specific application.
By following the protocols and analytical procedures detailed herein, researchers can confidently select the most efficient and selective catalyst, thereby accelerating their research and development efforts in the synthesis of complex organic molecules.
References
Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? (2023). Perfectlight Technology. [Link]
Pérez-Temprano, M. H., et al. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. RECERCAT. [Link]
Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2855-2864. [Link]
Al-Zoubi, R. M., et al. (2022). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Applied Organometallic Chemistry, 36(3), e6553. [Link]
Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry. [Link]
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Professional Laboratory Disposal Protocols for Halogenated Aromatic Compounds: Focus on 1-Bromo-2-iodo-5-methoxy-3-methylbenzene In modern drug development and synthetic chemistry, polyhalogenated aromatic building block...
Author: BenchChem Technical Support Team. Date: April 2026
Professional Laboratory Disposal Protocols for Halogenated Aromatic Compounds: Focus on 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
In modern drug development and synthetic chemistry, polyhalogenated aromatic building blocks like 1-bromo-2-iodo-5-methoxy-3-methylbenzene are invaluable for cross-coupling reactions and late-stage functionalization. However, the presence of multiple heavy halogens (bromine and iodine) on an aromatic ring dictates strict, highly regulated end-of-life management.
This guide provides researchers and laboratory managers with the authoritative operational protocols for the safe handling, segregation, and disposal of this compound and its associated waste streams, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profiling and the Causality of Disposal Regulations
To design an effective disposal plan, one must first understand the physicochemical behavior of the waste. 1-Bromo-2-iodo-5-methoxy-3-methylbenzene is a dense, lipophilic, polyhalogenated aromatic compound.
The Mechanistic Need for Segregation:
Halogenated organic compounds cannot be disposed of via standard biological wastewater treatment or standard municipal landfills due to their environmental persistence and potential toxicity. Certain classes of polyhalogenated aromatic hydrocarbons (PHAHs) are known to interact with the Aryl hydrocarbon receptor (AhR), potentially leading to oxidative stress and bioaccumulation in environmental models [4]. While 1-bromo-2-iodo-5-methoxy-3-methylbenzene is a synthetic intermediate rather than a regulated dioxin, its structural motif requires it to be treated with the same stringent containment protocols.
Furthermore, the United States Environmental Protection Agency (EPA) heavily regulates the land disposal of halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA) [3]. The primary approved method for destroying halogenated aromatics is high-temperature rotary kiln incineration equipped with caustic scrubbing systems [1, 2].
Why separate halogenated from non-halogenated waste?
BTU Content: Non-halogenated solvents (like toluene or hexane) have high heating values (BTU/lb) and burn easily. Halogenated wastes have significantly lower heating values and act as flame retardants [2]. Mixing them dilutes the fuel value of the non-halogenated waste, complicating the incineration process.
Corrosive Byproducts: Incinerating 1-bromo-2-iodo-5-methoxy-3-methylbenzene generates corrosive hydrogen bromide (HBr) and hydrogen iodide (HI) gases. Incinerators processing this waste must utilize specialized caustic scrubbers to neutralize these acids before exhaust release [2].
Dioxin/Furan Prevention: Incomplete combustion of halogenated aromatics at lower temperatures can lead to the de novo synthesis of highly toxic polychlorinated/polybrominated dibenzodioxins and furans. Strict segregation ensures the waste is routed only to facilities capable of sustaining the extreme temperatures (>1000°C) required to completely cleave the robust carbon-halogen bonds [1].
Quantitative Waste Stream Profiling
Proper operational planning requires understanding how this chemical interacts with standard laboratory waste streams.
Table 1: Waste Stream Compatibility and Disposal Routing
Waste Category
Typical Constituents
Heating Value (BTU/lb)
Required Treatment Technology
Compatibility with 1-Bromo-2-iodo...
Halogenated Organics
DCM, Chloroform, Bromobenzene derivatives
Low (< 4,000)
Rotary Kiln Incineration + Caustic Scrubbing[2]
Primary Receptacle
Non-Halogenated Organics
Hexane, Ethyl Acetate, Toluene
High (> 10,000)
Liquid Injection Incineration / Fuel Blending [1]
DO NOT MIX (Increases disposal cost/risk)
Aqueous Waste
Water, dilute salts, trace organics
Negligible
Wastewater Treatment / Carbon Adsorption [2]
DO NOT MIX (Unless trace contamination)
Solid Waste
Silica gel, filter paper, PPE
Variable
Solidification / Rotary Kiln Incineration [2]
Compatible (If designated as Halogenated Solid)
Step-by-Step Operational Disposal Protocol
The following methodology must be integrated into the laboratory's Standard Operating Procedures (SOPs) for any workflow utilizing 1-bromo-2-iodo-5-methoxy-3-methylbenzene.
Phase 1: Point-of-Generation Containment
Establish Engineering Controls: All handling, transfer, and waste consolidation of the compound must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.
Select Compatible Receptacles: Use high-density polyethylene (HDPE) or glass carboys for liquid waste. Do not use metal containers, as trace degradation can release halogen acids that will corrode the vessel.
Segregate Immediately: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." Ensure no acetone, ethanol, or other non-halogenated solvents are added to this container.
Phase 2: Labeling and Logging
4. Apply Regulatory Labeling: The container must bear a compliant "Hazardous Waste" label the moment the first drop of waste is added.
5. Detail Constituents: Explicitly list "1-Bromo-2-iodo-5-methoxy-3-methylbenzene" on the waste log. It is critical for the disposal contractor to know that the waste contains both Bromine and Iodine , as this dictates the specific caustic scrubbing requirements at the incineration facility [2].
Phase 3: Satellite Accumulation and Transfer
6. Manage the Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste.
7. Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate spill risks.
8. Licensed Contractor Transfer: Once the container is full (or reaches the regulatory time limit), transfer it to the central hazardous waste storage area. The waste must be manifested and transported by a licensed hazardous waste vendor to an EPA-approved high-temperature incineration facility [1]. Never attempt to chemically neutralize or treat halogenated aromatic waste on-site.
Waste Routing Visualization
The following decision tree illustrates the self-validating logic required for routing reaction mixtures containing this compound.
Figure 1: Laboratory waste segregation workflow for halogenated aromatic compounds.
References
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. p2infohouse.org.1
Personal protective equipment for handling 1-Bromo-2-iodo-5-methoxy-3-methylbenzene
As a Senior Application Scientist, I understand that handling polyhalogenated aromatic compounds requires more than just a cursory glance at a safety data sheet. 1-Bromo-2-iodo-5-methoxy-3-methylbenzene (CAS: 2383587-43-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling polyhalogenated aromatic compounds requires more than just a cursory glance at a safety data sheet. 1-Bromo-2-iodo-5-methoxy-3-methylbenzene (CAS: 2383587-43-5) is a highly specialized scaffold frequently utilized in advanced drug development and materials science. Its value lies in its orthogonal reactivity: in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond undergoes oxidative addition significantly faster than the carbon-bromine bond, allowing for precise, sequential functionalization [1].
However, the very features that make this molecule synthetically valuable—its heavy halogenation and lipophilic methoxy/methyl groups—also dictate its hazard profile. The compound's high lipophilicity facilitates rapid dermal absorption, while the halogen substituents can cause acute respiratory and ocular irritation.
This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal protocols required to handle this compound safely and effectively.
I. Physicochemical Hazard Profile
To design an effective safety protocol, we must first quantify the physical and chemical risks associated with the molecule.
Property / Hazard
Data / Classification
Mechanistic Risk & Causality
Molecular Formula
C8H8BrIO
The presence of both heavy halogens (Br, I) increases the compound's density and lipophilicity, enhancing its ability to permeate biological membranes.
Molecular Weight
326.96 g/mol
Relatively high MW; typically presents as a crystalline solid or dense liquid at room temperature, posing a localized dust/aerosol hazard during transfer.
Dermal Hazard
Skin Irrit. 2
Causality: Halogenated aromatics disrupt the lipid bilayer of the stratum corneum, leading to defatting, severe irritation, and potential systemic toxicity upon prolonged contact [2].
Ocular Hazard
Eye Irrit. 2A
Direct contact with dust or concentrated vapors causes immediate protein denaturation in the corneal epithelium.
Inhalation Hazard
STOT SE 3
Inhalation of airborne particulates or aerosols irritates the respiratory tract mucous membranes.
II. Core PPE Matrix & Mechanistic Justification
Safety is not about blindly wearing gear; it is about understanding why specific barriers are chosen to defeat specific chemical pathways. In compliance with OSHA 29 CFR 1910.132 [3], the following PPE matrix is mandatory for handling 1-Bromo-2-iodo-5-methoxy-3-methylbenzene.
Hand Protection (Double-Gloving Protocol):
Inner Glove: Standard 4-mil Nitrile.
Outer Glove: Heavy-duty Neoprene or 8-mil extended-cuff Nitrile.
The "Why": Halogenated aromatic compounds are notorious for rapidly permeating standard latex and thin nitrile gloves. The lipophilic nature of the compound allows it to dissolve into the glove matrix. Double-gloving ensures that if the outer layer is breached or permeated, the inner layer provides a secondary barrier, buying the operator time to safely doff the gloves and wash their hands.
Ocular Protection:
Indirect-vented chemical safety goggles.
The "Why": Standard safety glasses leave the orbital cavity exposed to ambient dust and aerosols. Indirect-vented goggles create a seal around the eyes, preventing the ingress of fine particulates generated during the weighing of the solid compound.
Respiratory & Environmental Controls:
Must be handled exclusively within a certified Class II Chemical Fume Hood with a face velocity of 80–100 feet per minute (fpm).
The "Why": Local exhaust ventilation is the primary engineering control against STOT SE 3 (respiratory irritation) hazards. Benchtop handling is strictly prohibited.
Body Protection:
Knee-length, flame-resistant (FR) laboratory coat with fitted cuffs, fully buttoned.
III. Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system where the completion of one step ensures the safety of the next.
Phase 1: Pre-Operation & Weighing
Purge the Workspace: Ensure the fume hood is clear of incompatible chemicals (e.g., strong oxidizing agents, active metals like lithium or sodium) which could violently react with the halogenated ring.
Static Mitigation: Polyhalogenated solids can hold a static charge, causing them to "jump" from the spatula, leading to contamination. Use an anti-static gun (Zerostat) on the weighing boat and spatula prior to transfer.
Transfer: Using a clean, dry stainless-steel spatula, transfer the required mass of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene into a pre-tared vial inside the fume hood. Cap the vial immediately after weighing.
Solubilization: Dissolve the compound in the chosen reaction solvent (e.g., THF, Toluene, or DMF) inside the hood.
Inert Atmosphere: Because this compound is typically used in palladium-catalyzed reactions, flush the reaction vessel with Argon or Nitrogen. This not only protects the catalyst but prevents the potential formation of explosive vapor-air mixtures if flammable solvents are used.
Sealing: Secure the reaction vessel with a septum and parafilm before moving it to a heating block or stirrer.
Phase 3: Post-Reaction & Cleanup
Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent that readily dissolves the compound (e.g., acetone or ethyl acetate), followed by a soap and water wipe.
Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste container to prevent cross-contaminating laboratory door handles.
IV. Emergency Response & Spill Protocol
If the operational system fails, immediate, mechanistic mitigation is required.
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and non-abrasive soap for a minimum of 15 minutes. Do not use solvents (like acetone) to wash the skin, as this will drastically accelerate the systemic absorption of the halogenated compound into the bloodstream.
Ocular Exposure: Force the eyelids open and flush at an emergency eyewash station for 15 minutes. Seek immediate ophthalmological evaluation.
Small Spill (< 50 g): Do not sweep dry, as this generates hazardous dust. Cover the spill with damp absorbent pads or a chemical spill kit absorbent. Carefully scoop the material into a compatible, sealable container.
V. Logistical Disposal Plan (EPA RCRA Compliance)
The disposal of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated wastes [4].
Segregation is Critical: This compound, and any solvents containing it, must be disposed of in a dedicated "Halogenated Organic Waste" container.
The "Why": Mixing halogenated waste with non-halogenated waste is a severe safety and regulatory violation. During commercial waste incineration, halogenated compounds require specific, high-temperature scrubbing protocols to prevent the formation of highly toxic polychlorinated/polybrominated dibenzodioxins and furans[1].
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a solid hazardous waste bin, explicitly labeled "Contains Halogenated Aromatics."
VI. Workflow Visualization
The following diagram maps the logical relationship between operational handling, potential failure points, and mandatory disposal pathways.
Operational workflow and safety contingency pathways for polyhalogenated aromatics.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]
European Agency for Safety and Health at Work. Dermal exposure to dangerous substances. OSHwiki, 2013. Available at:[Link]
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment, General Requirements. United States Department of Labor. Available at:[Link]
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at:[Link]
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